molecular formula C8H10FNO B3320301 2-(1-Aminoethyl)-4-fluorophenol CAS No. 1228570-33-9

2-(1-Aminoethyl)-4-fluorophenol

Cat. No.: B3320301
CAS No.: 1228570-33-9
M. Wt: 155.17
InChI Key: SSNRPTHWRFURQQ-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-fluorophenol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-aminoethyl)-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNRPTHWRFURQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Solubility of 2-(1-Aminoethyl)-4-fluorophenol in Organic Solvents: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing process design, formulation, and bioavailability.[1][2][3] This guide focuses on 2-(1-Aminoethyl)-4-fluorophenol, a compound of interest for its potential applications. In the absence of publicly available experimental solubility data for this specific molecule, this document serves as a comprehensive technical resource for researchers and drug development professionals. It provides a robust theoretical framework, a predictive solubility profile based on physicochemical properties, a detailed, self-validating experimental protocol for equilibrium solubility determination, and an overview of thermodynamic models essential for data correlation and analysis. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to systematically investigate the solubility of this compound in various organic solvents.

Introduction to Solubility in Pharmaceutical Sciences

The Paramount Role of Solubility

In the pharmaceutical industry, understanding and quantifying the solubility of a drug substance is not merely a perfunctory step but a critical determinant of a drug's ultimate success. Solubility data is the bedrock upon which crucial processes like crystallization, purification, and formulation are built.[2][4] Accurate solubility prediction and measurement are essential for designing efficient manufacturing processes and for formulating drug products with desired dissolution rates and optimal bioavailability.[1][5] With a significant percentage of new chemical entities exhibiting poor aqueous solubility, the use of organic solvents in various stages of development remains indispensable.[3]

Profile: this compound

This compound (C₈H₁₀FNO) is a substituted phenol derivative featuring key functional groups that dictate its chemical behavior.[6][7] Its structure, combining a hydrophilic phenolic hydroxyl group, a basic amino group, and a lipophilic fluorinated aromatic ring, presents a complex and interesting case for solubility studies. This guide aims to dissect these structural features to predict its behavior and provide the tools to validate these predictions experimentally.

Objectives and Scope

This document provides:

  • A detailed analysis of the physicochemical properties of this compound.

  • A theoretical framework for understanding its solubility in different classes of organic solvents.

  • A gold-standard, step-by-step experimental protocol for determining thermodynamic solubility.

  • An overview of established thermodynamic models for correlating and analyzing experimental data.

  • A methodology for calculating key thermodynamic parameters of dissolution.

Physicochemical Characterization of the Solute

Molecular Structure and Functional Group Analysis

The solubility of a molecule is intrinsically linked to its structure. This compound possesses three key functional regions:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and acts as an excellent hydrogen bond donor and acceptor. This feature strongly suggests favorable interactions with polar protic solvents like alcohols.[8][9]

  • Amino (-NH₂) Group: The primary amine on the ethyl side chain is basic and also capable of hydrogen bonding. Its presence allows for potential protonation in acidic media to form a more polar, and thus more soluble, salt.

  • Fluorinated Phenyl Ring: The phenyl ring provides a non-polar, hydrophobic character, while the fluorine atom adds electronegativity without significantly increasing steric hindrance. This region will drive solubility in less polar organic solvents.

The interplay between the hydrophilic -OH and -NH₂ groups and the more lipophilic fluorinated aromatic core will govern the compound's solubility across a spectrum of solvents.

Key Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below.

PropertyValueSource
Molecular FormulaC₈H₁₀FNO[6][7]
Molecular Weight155.17 g/mol [6][7]
XLogP31.5[6][7]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count2[6]
Polar Surface Area46.3 Ų[6]

Theoretical Framework and Predictive Solubility Profile

The "Like Dissolves Like" Paradigm

The foundational principle of solubility is that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this means:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted due to strong hydrogen bonding between the solute's -OH and -NH₂ groups and the solvent's hydroxyl group.[8]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): Significant solubility is expected. These solvents can act as hydrogen bond acceptors, interacting favorably with the solute's phenolic proton.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is anticipated due to the mismatch in polarity. The solute's polar groups cannot form favorable interactions with the non-polar solvent molecules.[8]

The Influence of Temperature: van't Hoff Equation

The dissolution of a solid in a liquid is typically an endothermic process, meaning solubility increases with temperature. The relationship between the mole fraction solubility (x) and temperature (T) is described by the van't Hoff equation, which is crucial for calculating thermodynamic parameters.[2][5]

Logical Relationship of Predicted Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Classes cluster_outcome Predicted Outcome Solute This compound HBond H-Bonding Capacity (-OH, -NH2) Solute->HBond Aromatic Aromatic/Lipophilic Core (Fluorophenyl) Solute->Aromatic PolarProtic Polar Protic (e.g., Methanol) HBond->PolarProtic Strong Match PolarAprotic Polar Aprotic (e.g., Acetone) HBond->PolarAprotic Good Match NonPolar Non-Polar (e.g., Toluene) HBond->NonPolar Mismatch Aromatic->NonPolar Partial Match HighSol High Solubility PolarProtic->HighSol ModSol Moderate to High Solubility PolarAprotic->ModSol LowSol Low Solubility NonPolar->LowSol

Caption: Predicted solubility based on intermolecular force matching.

Experimental Determination of Equilibrium Solubility

To obtain reliable thermodynamic data, a robust experimental method is required. The isothermal shake-flask method is widely regarded as the gold standard for its accuracy and reliability in determining equilibrium solubility.[2][10]

The Isothermal Shake-Flask Protocol

This protocol is designed to be a self-validating system by ensuring that a true solid-liquid equilibrium is achieved and accurately measured.

Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol Workflow:

G A 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Place vial in a shaker bath at a constant, controlled temperature (e.g., 298.15 K). Agitate for >24 hours. A->B Achieve Equilibrium C 3. Phase Separation Allow suspension to settle for several hours at the same constant temperature. B->C Stop Agitation D 4. Sampling Carefully withdraw a clear aliquot of the supernatant using a pre-warmed syringe. C->D Avoid Solids E 5. Filtration Immediately filter the aliquot through a 0.45 µm syringe filter into a tared vial. D->E Remove Particulates F 6. Quantification Determine the mass of the filtrate. Dilute with mobile phase and analyze concentration via a validated HPLC method. E->F Prepare for Analysis G 7. Calculation Calculate mole fraction solubility from the measured concentration. F->G Data Processing

Caption: Experimental workflow for the isothermal shake-flask method.

Causality and Self-Validation:

  • Why excess solid? To ensure the solution remains saturated throughout the experiment, which is the definition of equilibrium solubility.

  • Why >24 hours of agitation? To ensure sufficient time for the dissolution process to reach thermodynamic equilibrium. Preliminary experiments should confirm that solubility does not increase with longer equilibration times.

  • Why constant temperature? Solubility is highly temperature-dependent. A stable temperature (e.g., ±0.1 K) is critical for reproducibility and thermodynamic accuracy.[5]

  • Why pre-warmed syringe and immediate filtration? To prevent the solute from precipitating out of the saturated solution due to temperature changes during sampling.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the concentration of the dissolved solute in the filtered aliquot.[11] A validated method with a proper calibration curve is essential for obtaining precise and accurate concentration data, which is then converted to mole fraction for thermodynamic analysis.

Data Analysis and Thermodynamic Modeling

Once experimental mole fraction solubility data is obtained at various temperatures, it can be correlated with established thermodynamic models. This allows for data smoothing, interpolation, and validation of experimental results.

Common Thermodynamic Models

Several semi-empirical models are widely used in the pharmaceutical sciences to correlate solubility data.[2][5][11]

ModelEquationKey Parameters
Modified Apelblat ln(x) = A + B/T + C·ln(T)A, B, C are empirical parameters. B relates to the enthalpy of solution, and C relates to the change in heat capacity.
Buchowski–Ksiazaczak (λh) ln[1 + λ(1-x)/(x)] = λh(1/T - 1/T_m)λ and h are model parameters related to non-ideality and the enthalpy of fusion, respectively. T_m is the melting point.
van't Hoff ln(x) = A_v + B_v/TA_v and B_v are the van't Hoff equation constants.

The accuracy of each model for a given system is typically evaluated using the Root-Mean-Square Deviation (RMSD) and the Relative Average Deviation (RAD). The Modified Apelblat equation is often found to provide the best fit for many drug-solvent systems.[11][12]

Calculation and Interpretation of Thermodynamic Parameters

The true power of temperature-dependent solubility studies lies in the ability to calculate the apparent thermodynamic parameters of dissolution, which describe the energetics of the process.[2][12]

Data Analysis and Modeling Workflow

G A Experimental Data (Mole Fraction Solubility 'x' at various 'T') B Model Correlation Fit data to models like Modified Apelblat and van't Hoff. A->B C Model Validation Calculate RAD and RMSD to assess goodness of fit. Select best model. B->C Assess Accuracy D van't Hoff Plot Plot ln(x) versus 1/T. B->D Linearize Data E Calculate Thermodynamic Parameters ΔH° = -R * (slope) ΔS° = R * (intercept) ΔG° = ΔH° - TΔS° D->E From Slope & Intercept F Thermodynamic Interpretation Is the process enthalpy- or entropy-driven? Endothermic or exothermic? E->F Analyze Results

Caption: Workflow for calculating and interpreting thermodynamic parameters.

Deriving Thermodynamic Quantities

Using the van't Hoff equation, the apparent standard enthalpy (ΔH°), Gibbs energy (ΔG°), and entropy (ΔS°) of dissolution can be calculated:[2][5]

  • Enthalpy (ΔH°): Determined from the slope of the van't Hoff plot (ln x vs. 1/T).

    • ΔH° = -R × (slope)

    • A positive ΔH° indicates an endothermic dissolution process, where energy is absorbed, which is typical for solid solutes.

  • Entropy (ΔS°): Determined from the intercept of the van't Hoff plot.

    • ΔS° = R × (intercept)

    • A positive ΔS° indicates an increase in disorder as the solid dissolves into the liquid phase, which is expected and often drives the dissolution process.

  • Gibbs Energy (ΔG°): Calculated at a specific temperature.

    • ΔG° = ΔH° - TΔS°

    • A negative ΔG° indicates a spontaneous dissolution process.

Interpreting these values provides deep insight into the solute-solvent interactions and the driving forces behind the dissolution process.[12]

Advanced Predictive Approaches

While this guide focuses on foundational methods, it is important to note the emergence of advanced computational tools for solubility prediction.

  • Group Contribution (GC) Methods: Techniques like UNIFAC estimate solubility based on the functional groups present in the solute and solvent molecules.[1][13]

  • Machine Learning (ML) and QSPR: Modern approaches use machine learning algorithms trained on large datasets to predict solubility with increasing accuracy, offering a powerful tool for early-stage drug development to screen solvents and prioritize experiments.[14][15]

Conclusion

This technical guide has established a comprehensive framework for approaching the thermodynamic solubility of this compound in organic solvents. By integrating a theoretical understanding of its physicochemical properties with a rigorous, self-validating experimental protocol like the isothermal shake-flask method, researchers can generate high-quality, reliable data. Subsequent analysis using established thermodynamic models such as the Modified Apelblat and van't Hoff equations allows for the calculation of critical parameters (ΔH°, ΔS°, ΔG°), providing profound insights into the dissolution process. This combined predictive and experimental approach is essential for accelerating pharmaceutical development, from process optimization and crystallization to final dosage form design.

References

  • Benchchem. (n.d.). Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents. Benchchem.
  • American Chemical Society. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. ACS Publications.
  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. ResearchGate.
  • MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules.
  • PubMed. (2025). Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. European Journal of Pharmaceutical Sciences.
  • Pharmaceutical Sciences. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences.
  • Unknown Source. (n.d.). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide.
  • ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures.
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  • PubChem. (n.d.). This compound. PubChem.
  • PubChem. (n.d.). (R)-2-(1-Aminoethyl)-4-fluorophenol. PubChem.
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  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. ResearchGate.
  • ChemicalBook. (2025). (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride. ChemicalBook.
  • Unknown Source. (2023). Solubility of Organic Compounds.
  • SATHEE. (n.d.). Chemistry Phenol. SATHEE.
  • Wikipedia. (n.d.). 4-Aminophenol. Wikipedia.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-fluorophenol. Sigma-Aldrich.
  • ResearchGate. (2025). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate.
  • DOI. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions.

Sources

pKa values and ionization constants of 2-(1-Aminoethyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Ionization Constants of 2-(1-Aminoethyl)-4-fluorophenol

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and overall ADME properties.[1][2] This guide provides a comprehensive technical overview of the theoretical principles, experimental methodologies, and computational approaches for determining the , a key pharmaceutical intermediate.[3][4] We delve into the nuances of its two ionizable centers—the phenolic hydroxyl and the primary amino group—and offer detailed, field-proven protocols for potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and accurately characterize the ionization behavior of this and similar molecules.

Introduction: The Critical Role of Ionization in Drug Efficacy

This compound is a substituted phenol derivative whose structure is pertinent to the synthesis of more complex pharmaceutical agents.[3] The molecule possesses two functional groups susceptible to ionization under physiological conditions: a weakly acidic phenolic hydroxyl group and a weakly basic primary amino group. The extent of ionization of these groups is dictated by their respective pKa values and the pH of the surrounding environment.

Understanding these pKa values is not merely an academic exercise; it is fundamental to predicting a drug candidate's behavior.[5] The ionization state affects:

  • Aqueous Solubility: Ionized species are generally more water-soluble than their neutral counterparts.

  • Membrane Permeability: Neutral, more lipophilic species typically permeate biological membranes more readily.

  • Protein Binding: The charge of a molecule can significantly influence its binding affinity to target proteins and off-target plasma proteins.

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by a compound's ionization state.[2]

Therefore, the precise determination of the pKa values for this compound is a foundational step in its development and application.

Theoretical Framework of Ionization

This compound is a polyprotic substance, meaning it can donate or accept more than one proton. This necessitates a discussion of both macroscopic and microscopic ionization constants.

Ionizable Centers and Expected pKa Values

The molecule has two key ionizable centers:

  • Phenolic Hydroxyl (-OH): This group is acidic and will lose a proton to form a phenoxide ion. The pKa of unsubstituted phenol is approximately 10.0.[6][7][8][9] The fluorine atom at the para-position has a weak electron-withdrawing inductive effect (-I) that is largely counteracted by its electron-donating resonance effect (+R), resulting in a pKa for 4-fluorophenol (9.8-9.9) that is very similar to phenol itself.[10][11][12]

  • Primary Amino (-NH2): This group is basic and will accept a proton to form an ammonium cation (-NH3+). The pKa of the conjugate acid of ethylamine is approximately 10.6-10.8.[13][14][15][16]

A chemical database predicts a pKa of 9.92 for this compound, likely corresponding to the phenolic proton.[17] However, for a complete picture, both ionization events must be characterized.

Macroscopic and Microscopic Equilibria

For a molecule with two ionizable groups, there are multiple pathways for protonation/deprotonation. This gives rise to microscopic constants (k) for each individual ionization event and macroscopic constants (K) that are experimentally observed.

Caption: Figure 1: Microscopic ionization equilibria for this compound.

The experimentally determined macroscopic constants, pKa1 and pKa2, are related to these microscopic constants as follows:

  • Ka1 = k1 + k2

  • 1/Ka2 = 1/k12 + 1/k21

Experimental Methodologies for pKa Determination

The choice of method for pKa determination depends on factors like compound solubility, purity, sample quantity, and available instrumentation.[18] For this compound, several robust methods are applicable.

Method 1: Potentiometric Titration

This is a classic and highly reliable method for determining pKa values.[5][19]

Causality Behind Experimental Choices:

  • Principle: The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[20]

  • Solvent System: An aqueous system is preferred to determine the pKa relevant to physiological conditions. If solubility is low, a co-solvent like methanol or DMSO can be used, and the aqueous pKa is determined by extrapolating from measurements at several co-solvent concentrations.[19][21]

  • Ionic Strength: Maintained constant with an inert salt (e.g., 0.15 M KCl) because ionic activity can influence pH measurements and shift equilibrium constants.[20]

  • Inert Atmosphere: Purging with nitrogen removes dissolved CO2, which can form carbonic acid and interfere with the titration of basic compounds.[5][20]

Detailed Experimental Protocol:

  • Preparation:

    • Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[20]

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a solution of the sample (e.g., 1 mM) in water or a suitable co-solvent, containing 0.15 M KCl to maintain ionic strength.[5]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain a constant temperature.

    • If titrating the basic amine, first acidify the solution to ~pH 2 with 0.1 M HCl to ensure the amine is fully protonated.

    • Begin the titration by adding small, precise aliquots of 0.1 M NaOH.

    • After each addition, stir the solution and record the stable pH reading (drift < 0.01 pH units/minute).[20]

    • Continue the titration past both equivalence points until the pH is ~12.

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points (where the derivative is maximal).

    • The pKa values correspond to the pH at the half-equivalence points. For a diprotic substance, pKa1 is the pH at 1/2 of the first equivalence volume, and pKa2 is the pH at 1.5 times the first equivalence volume.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionization center, leading to a change in UV-Vis absorbance upon protonation or deprotonation.[22][23] The phenol ring in this compound makes it an excellent candidate.

Causality Behind Experimental Choices:

  • Principle: Based on the Beer-Lambert law, the absorbance of a solution is proportional to the concentration of the absorbing species. By measuring the absorbance of the compound in a series of buffers with different pH values, the ratio of the ionized to unionized forms can be determined, and the pKa can be calculated.[24][25]

  • Buffer System: A series of buffers covering a wide pH range (e.g., pH 2 to 12) is required. Universal buffers can be used, or a series of buffers with overlapping ranges can be prepared.

  • Wavelength Selection: The analysis is performed at a wavelength where the absorbance difference between the protonated and deprotonated species is maximal to ensure the highest sensitivity.[24][26]

Detailed Experimental Protocol:

  • Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., from pH 7 to 12 for the phenol and amine).

  • Spectral Acquisition:

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in highly acidic (pH ~2) and highly basic (pH ~12) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.[26][27]

    • Identify the wavelength of maximum absorbance difference (λ_max).

  • Titration:

    • Prepare a series of solutions by adding a small, constant amount of the stock solution to each buffer, ensuring the final concentration is low enough to be fully soluble across the pH range.[23]

    • Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis:

    • Plot absorbance versus pH. The resulting data will form a sigmoidal curve.

    • The pKa is the pH at the inflection point of the curve.[19] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Method 3: Capillary Electrophoresis (CE)

CE is a modern, powerful technique that offers high throughput, requires minimal sample, and can analyze impure samples because it is a separation technique.[28][29]

Causality Behind Experimental Choices:

  • Principle: The electrophoretic mobility of a charged molecule is dependent on its charge-to-size ratio. As the pH of the background electrolyte (buffer) changes, the ionization state of the analyte changes, altering its effective mobility. By plotting the effective mobility against pH, a sigmoidal curve is generated, and the pKa is the pH at the inflection point.[1][19]

  • Buffer System: A series of buffers covering a wide and equidistant pH range (e.g., 24 buffers from pH 1.8 to 11.2) is used to generate a detailed titration curve.[1][29]

  • Neutral Marker: A neutral marker (e.g., DMSO) is included to correct for the electroosmotic flow (EOF), allowing for the accurate calculation of the analyte's effective mobility.[1]

CE_Workflow Figure 2: General workflow for pKa determination using Capillary Electrophoresis (CE). cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Sample + Neutral Marker C Inject Sample into Each Buffer & Run CE A->C B Prepare Series of Background Buffers (e.g., pH 1.8 - 11.2) B->C D Record Migration Times (Analyte & Marker) C->D E Calculate Effective Mobility (μeff) vs. pH D->E F Plot μeff vs. pH (Generate Titration Curve) E->F G Determine pKa (Inflection Point) F->G

Caption: Figure 2: General workflow for pKa determination using Capillary Electrophoresis (CE).

Computational pKa Prediction

Alongside experimental methods, in silico pKa prediction has become an invaluable tool in early-stage drug discovery for screening large libraries of compounds.[2][30] These methods can provide rapid and reasonably accurate estimates.

  • Empirical Methods: These approaches, like those used in software such as Epik, use linear free energy relationships (LFER) or machine learning models trained on large databases of experimental pKa values.[31][32] They are very fast but may be less accurate for novel scaffolds not represented in the training data.

  • Quantum Mechanical (QM) Methods: These are physics-based approaches that calculate the Gibbs free energy change of the deprotonation reaction using methods like Density Functional Theory (DFT).[2][31] They are more computationally intensive but can be more accurate and are not reliant on existing experimental data for similar molecules.

Data Synthesis and Interpretation

Based on the analysis of structural analogs, the expected pKa values for this compound are summarized below. Experimental determination is required for definitive values.

Ionizable GroupParent CompoundParent pKaExpected pKa for this compound
Phenolic Hydroxyl4-Fluorophenol~9.8-9.9[10][12][33]~9.5 - 10.0
Aminoethyl (Conj. Acid)Ethylamine~10.6-10.8[13][14][15]~10.3 - 10.8

Note: These are estimated ranges. The ortho-aminoethyl group will influence the phenolic pKa, and the fluorinated phenol ring will influence the amine's pKa. The two pKa values are expected to be close, requiring high-resolution techniques for accurate determination.

The ionization state of the molecule will change significantly around physiological pH. The diagram below illustrates the predominant species at various pH values.

Caption: Figure 3: Conceptual diagram of species distribution as a function of pH.

Conclusion

The ionization constants of this compound are defining characteristics that govern its behavior in biological systems. While estimations based on structural analogs provide a valuable starting point, rigorous experimental determination is paramount for accurate drug development decisions. This guide has outlined the theoretical basis and provided detailed, actionable protocols for three robust analytical methods: potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. By applying these methodologies, researchers can obtain the high-quality data needed to build predictive models for solubility, absorption, and distribution, ultimately accelerating the journey from chemical intermediate to effective therapeutic agent.

References

  • Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. (2021, September 10).
  • Using Capillary Electrophoresis to Measure pKa - Analiza. (2022, July 26).
  • Computer Prediction of pKa Values in Small Molecules and Proteins - PMC. (2021, September 10).
  • Ethylamine | C2H5NH2 | CID 6341 - PubChem.
  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water.
  • 13.5: Acidity of Alcohols and Phenols - Chemistry LibreTexts. (2020, May 30).
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  • Acidity of Phenols, Effect of Substituents on Acidity - Pharmaguideline.
  • Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. (2008, January 28).
  • Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior - Oreate AI Blog. (2026, January 21).
  • Ethylamine Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15).
  • The Dual Nature of Fluorine: An In-depth Technical Guide to its Role in Phenyl Ring Activation - Benchchem.
  • What is the pKa value of ethylamine and aniline? - Quora. (2023, February 26).
  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction.
  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism - Rowan Newsletter. (2024, March 8).
  • Determination of acid dissociation constants by capillary electrophoresis - PubMed. (2004, May 28).
  • pKa | Analiza.
  • Effect of Fluorine Substitution on Phenol Acidities in the Gas - Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models.
  • ANI neural network potentials for small molecule pKa prediction - RSC Publishing.
  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7.
  • Development of Methods for the Determination of pKa Values - PMC.
  • Spectrophotometric pKa determination of ionizable... : Journal of Pharmaceutical and Biomedical Analysis - Ovid.
  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC.
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC.
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31).
  • Ethylamine CAS#: 75-04-7 - ChemicalBook.
  • Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? - Vaia.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SCIRP.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. (2023, November 13).
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review - Semantic Scholar.
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
  • Explain the trends in the acidity of phenol and the monofluoro derivative.. - Filo. (2023, November 3).
  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. (2017, October 12).
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scientific Research Publishing.
  • Why is para choro phenol more acidic than para fluro phenol? - Quora. (2017, June 10).
  • This compound | 1094459-16-1 - ChemicalBook.
  • Cas No.1094459-16-1 this compound.
  • This compound | C8H10FNO | CID 43165105 - PubChem.
  • (R)-2-(1-Aminoethyl)-4-fluorophenol | C8H10FNO | CID 63369759 - PubChem.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23).
  • (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride | 1802222-53-2 - ChemicalBook. (2025, July 16).
  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005, December 7).
  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines - ResearchGate. (2025, December 9).
  • Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is.

Sources

A Technical Guide to 2-(1-Aminoethyl)-4-fluorophenol: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical intermediate 2-(1-Aminoethyl)-4-fluorophenol. It covers the compound's core identifiers, physicochemical properties, a detailed synthetic pathway with mechanistic rationale, and robust analytical methods for quality control.

Core Identification and Chemical Profile

This compound is a substituted phenol derivative that serves as a valuable building block in organic synthesis, particularly for the development of pharmaceutical agents.[1] Its structure, featuring a primary amine, a hydroxyl group, and a fluorine atom, provides multiple reactive sites for constructing more complex molecular architectures. The fluorine substitution is of particular interest in medicinal chemistry for its ability to modulate metabolic stability and binding affinity.

The compound exists as a racemate and as individual enantiomers, with the hydrochloride salt being a common form for improved stability and handling.

Table 1: Core Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Registry No. 1094459-16-1 (Racemate)[1][2]
1228570-33-9 ((R)-enantiomer)[3][4]
1802222-53-2 ((R)-enantiomer HCl salt)[5][6][7]
2379311-62-1 ((S)-enantiomer HCl salt)[8]
Molecular Formula C₈H₁₀FNO[2]
Molecular Weight 155.17 g/mol [2][3]

Common Synonyms:

  • 2-(1-aminoethyl)-4-fluoro-phenol[2]

  • (R)-2-(1-aminoethyl)-4-fluorophenol[3]

  • 2-[(1R)-1-aminoethyl]-4-fluorophenol[3]

  • 4-amino-2-(1-aminoethyl)phenol[5]

Physicochemical and Computed Properties

Understanding the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions and for developing appropriate analytical methods.

Table 2: Physicochemical and Computed Data

PropertyValueSource(s)
Appearance White to off-white solid/powder[7][9]
Boiling Point 255.6 ± 25.0 °C (Predicted)[10]
Density 1.199 ± 0.06 g/cm³ (Predicted)[10]
pKa 9.92 ± 0.48 (Predicted)[10]
XLogP3-AA 1.5[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Storage Temperature 2-8°C, sealed, away from moisture[9]

Synthesis Pathway: Reductive Amination

A robust and scalable method for synthesizing this compound is via the reductive amination of the corresponding ketone, 2'-Hydroxy-5'-fluoroacetophenone. This two-step, one-pot process is efficient and relies on well-established chemical transformations.

Mechanistic Rationale

The synthesis proceeds through two key stages:

  • Imine Formation: The carbonyl group of the starting ketone reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. This reaction is typically acid-catalyzed and involves the reversible loss of a water molecule. The choice of ammonium acetate is strategic, as it serves as both the ammonia source and a buffer to maintain an optimal pH for imine formation.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and effective method for this transformation.[11] This method offers high yields and clean conversion, with the only byproduct being water. The palladium catalyst provides a surface for the heterolytic cleavage of H₂, facilitating the addition of hydrogen across the imine bond.

G cluster_reagents1 cluster_reagents2 Start 2'-Hydroxy-5'- fluoroacetophenone Imine Intermediate Imine Start->Imine  + NH₄OAc  (Ammonia Source)  - H₂O Product 2-(1-Aminoethyl)-4- fluorophenol Imine->Product  + H₂ / Pd-C  (Catalytic Hydrogenation) reagent1 Ammonium Acetate reagent2 Hydrogen Gas 10% Pd/C Catalyst G A Sample Preparation (1 mg/mL in Mobile Phase A) B Filtration (0.45 µm Syringe Filter) A->B C HPLC Injection (10 µL) B->C D Chromatographic Separation (C18 Column, Gradient Elution) C->D E UV Detection (280 nm) D->E F Data Analysis (Peak Integration & Purity %) E->F

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An In-Depth Technical Guide to the Bioisosteric Potential of 2-(1-Aminoethyl)-4-fluorophenol in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, stands as a cornerstone of lead optimization.[1][2] This guide provides an in-depth technical analysis of 2-(1-aminoethyl)-4-fluorophenol, a versatile scaffold with significant bioisosteric potential. We will deconstruct its molecular architecture, rationalize its application as a bioisostere for endogenous catecholamines and related phenethylamines, and present a comprehensive, field-proven workflow for its experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced bioisosteric strategies to address challenges in potency, selectivity, and pharmacokinetics.

The Strategic Imperative of Bioisosterism

Drug discovery is an iterative process of optimization, where an initial "hit" molecule is refined to enhance efficacy, improve safety, and ensure favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[3] Bioisosteric replacement is a powerful tactic in this process.[4] It allows chemists to modulate a molecule's characteristics in a controlled manner by substituting specific atoms or groups with alternatives that mimic the original's size, shape, and electronic distribution, yet offer distinct advantages.[5]

The goals of such replacements are manifold:

  • Enhance Potency and Selectivity: Fine-tuning interactions with the biological target.[6]

  • Block Metabolic Liabilities: Preventing rapid degradation by metabolic enzymes, thereby extending the drug's half-life.

  • Modulate Physicochemical Properties: Adjusting lipophilicity and pKa to improve solubility, permeability, and oral bioavailability.[2][6]

  • Reduce Toxicity: Eliminating structural motifs associated with adverse effects.[3]

Our focus here, this compound, is a prime example of a strategically designed bioisostere. It belongs to the phenethylamine class, suggesting a high likelihood of interacting with aminergic G-protein coupled receptors (GPCRs), similar to endogenous neurotransmitters like dopamine and norepinephrine, or trace amines like tyramine.[7]

Deconstructing the Scaffold: this compound

To appreciate the potential of this molecule, we must analyze its constituent parts and the rationale behind their combination. The structure is a phenethylamine core, characterized by a phenyl ring, a two-carbon side chain, and a terminal amine. Specifically, it is a derivative of tyramine.

  • The Phenolic Hydroxyl Group: This group is a critical hydrogen bond donor and acceptor, often essential for anchoring a ligand into its receptor binding pocket. However, phenolic hydroxyls are also susceptible to phase II metabolism (glucuronidation or sulfation) and can be readily oxidized, representing a significant metabolic liability that can lead to rapid clearance.[8]

  • The α-Methylated Aminoethyl Side Chain: The primary amine is typically protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., aspartate) in the target receptor. The addition of a methyl group at the alpha-carbon can sterically hinder metabolism by monoamine oxidase (MAO), a key enzyme in the degradation of phenethylamines.

  • The Strategic Fluorine Atom: The introduction of fluorine is the key bioisosteric modification. Fluorine is often used as a bioisostere for hydrogen due to its small van der Waals radius (1.47 Å vs. 1.20 Å for H).[9] However, its extreme electronegativity imparts profound changes:

    • Metabolic Shielding: Placed at the C4 position on the phenyl ring, the C-F bond is exceptionally strong and resistant to enzymatic attack. It effectively blocks aromatic hydroxylation, a common metabolic pathway for phenyl rings, thereby enhancing metabolic stability.[10][11]

    • pKa Modulation: As a powerful electron-withdrawing group, the fluorine atom lowers the pKa of the nearby phenolic hydroxyl group, making it more acidic. This can alter the strength of hydrogen bonding interactions within the receptor pocket, potentially increasing binding affinity.[9]

    • Enhanced Binding Interactions: The polarized C-F bond can engage in favorable dipole-dipole, C-F···H-C, or other non-canonical interactions with the protein target, further contributing to binding affinity.[12][13]

The following diagram illustrates the bioisosteric relationship between a parent compound like N-methyltyramine, which is susceptible to metabolic oxidation, and the stabilized this compound.

G cluster_0 Parent Scaffold (e.g., N-Methyltyramine) cluster_1 Bioisosteric Replacement Strategy cluster_2 Target Bioisostere Parent Structure with Phenolic -OH (Metabolic Hotspot) Strategy Introduce Fluorine at C4 Position Parent->Strategy Address Metabolic Liability Bioisostere This compound - Blocks Aromatic Oxidation - Modulates Phenol pKa - Potentially Enhances Binding Strategy->Bioisostere Yields Optimized Scaffold

Caption: Bioisosteric strategy for stabilizing a phenolic scaffold.

A Framework for Experimental Validation

Theoretical advantages must be confirmed through rigorous empirical testing. The following workflow provides a logical, multi-stage approach to comprehensively evaluate the bioisosteric potential of this compound or its derivatives in a drug discovery program.

G start Hypothesis: 2-AE-4-FP as Bioisostere insilico Phase 1: In Silico Profiling (ADMET Prediction) start->insilico synthesis Chemical Synthesis insilico->synthesis Guide Synthesis Priority invitro Phase 2: In Vitro Target Validation synthesis->invitro binding Binding Assays (Determine Affinity, Ki) invitro->binding functional Functional Assays (Agonism/Antagonism, EC50/IC50) invitro->functional admet Phase 3: Early ADMET Screening functional->admet Confirm On-Target Activity metabolic Metabolic Stability (Microsomes, Hepatocytes) admet->metabolic permeability Permeability (PAMPA) admet->permeability cyp CYP Inhibition admet->cyp decision Go/No-Go Decision for Lead Optimization cyp->decision Integrate Data

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Methodological & Application

Using 2-(1-Aminoethyl)-4-fluorophenol as a building block in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(1-Aminoethyl)-4-fluorophenol in Asymmetric Pharmaceutical Synthesis

Part 1: Strategic Significance & Molecular Architecture

This compound (CAS: 1094459-16-1 for racemate; 1802222-53-2 for R-isomer) represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies in the synergistic combination of three structural features:

  • The Fluorine Bioisostere (C4-F): The fluorine atom at the para-position relative to the hydroxyl group blocks metabolic hydroxylation (CYP450 oxidation), significantly extending the half-life (

    
    ) of the parent molecule compared to non-fluorinated analogs.
    
  • The Chiral Amine Handle (C2-Ethylamine): Unlike a simple benzylamine, the 1-aminoethyl group introduces a methyl-bearing stereocenter

    
     to the nitrogen.[1] This restricts conformational freedom, enhancing binding affinity for chiral protein pockets (e.g., Adrenergic receptors, Kinase ATP-binding sites).
    
  • The Ortho-Relationship: The 1,2-proximity of the amine and phenol allows for rapid cyclization into 3,4-dihydro-2H-1,3-benzoxazines , a core pharmacophore found in novel antimicrobial agents and potassium channel openers.[1]

This guide provides a validated workflow for the enantioselective synthesis of this building block and its subsequent application in generating heterocyclic libraries.

Part 2: Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward workflow, highlighting the critical divergence point between racemic and asymmetric routes.

G Start Precursor: 5-Fluoro-2-hydroxyacetophenone (CAS: 394-32-1) Route_Rac Route A: Racemic Reductive Amination (NH4OAc, NaBH3CN) Start->Route_Rac Low Cost Route_Asym Route B: Asymmetric Ellman Auxillary ((R)-t-Butanesulfinamide) Start->Route_Asym High Fidelity Product Target Scaffold: (R)-2-(1-Aminoethyl)-4-fluorophenol (Salt Form) Route_Rac->Product Resolution Required Intermediate Chiral Sulfinyl Imine Intermediate Route_Asym->Intermediate Ti(OEt)4, THF Intermediate->Product 1. NaBH4 (Reduction) 2. HCl/MeOH (Deprotection) App_Benz Application 1: Dihydro-1,3-benzoxazines (Cyclization w/ R-CHO) Product->App_Benz HCHO or R-CHO App_Ligand Application 2: Salen/Salan Ligands (Catalysis) Product->App_Ligand

Caption: Figure 1. Synthetic workflow comparing racemic vs. asymmetric routes to the target scaffold and downstream applications.

Part 3: Validated Protocols

Protocol A: Asymmetric Synthesis via Ellman’s Sulfinamide

Rationale: Direct reductive amination of acetophenones often yields poor enantiomeric excess (ee).[1] Using tert-butanesulfinamide (Ellman’s auxiliary) guarantees high diastereoselectivity (>95% de) and avoids difficult chiral resolutions later.[1]

Reagents:

  • 5-Fluoro-2-hydroxyacetophenone (1.0 equiv)[1]

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)[1][2]

  • Sodium borohydride (NaBH₄) (4.0 equiv)[1]

  • Solvents: THF (anhydrous), Methanol, HCl (4M in dioxane).[1]

Step-by-Step Methodology:

  • Imine Formation (Condensation):

    • In a flame-dried flask under

      
      , dissolve 5-fluoro-2-hydroxyacetophenone (10 mmol) in anhydrous THF (0.5 M).
      
    • Add (R)-tert-butanesulfinamide (11 mmol).[1]

    • Critical Step: Add Ti(OEt)₄ (20 mmol) dropwise.[1] The Lewis acid is essential to activate the ketone and scavenge water.

    • Reflux at 70°C for 16–24 hours.[1] Monitor by TLC (conversion is slower for ortho-hydroxy ketones due to H-bonding).[1]

    • Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the titanium salts through Celite. Extract with EtOAc.[1]

  • Diastereoselective Reduction:

    • Dissolve the crude sulfinyl imine in dry THF at -48°C (or -78°C for max selectivity).

    • Add NaBH₄ (40 mmol) slowly. Stir for 4 hours, allowing to warm to RT.

    • Mechanism:[1][3][4][5] The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on auxiliary), setting the stereocenter.[1]

  • Deprotection (Cleavage):

    • Quench reduction with sat.[1] NH₄Cl.[1] Extract and concentrate.[1]

    • Dissolve residue in MeOH.[1] Add 4M HCl in dioxane (excess). Stir for 1 hour at RT.

    • Concentrate to dryness.[1] Triturate with diethyl ether to yield (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride as a white solid.[1]

Data Validation Table:

ParameterRacemic Route (Reductive Amination)Asymmetric Route (Ellman)
Yield (Overall) 65-70%75-82%
Enantiomeric Excess (ee) 0% (Racemic)>98%
Purification Requires Chiral HPLCCrystallization / Trituration
Scalability HighHigh (Reagents available at kg scale)
Protocol B: Application – Synthesis of 3,4-Dihydro-2H-1,3-Benzoxazines

Rationale: The ortho-aminoalkyl phenol motif is the precursor for benzoxazines.[1] These heterocycles are bioisosteres of chromans and are investigated for neuroprotective properties.

Step-by-Step Methodology:

  • Free Basing:

    • Dissolve the hydrochloride salt from Protocol A in water.[1] Neutralize with saturated NaHCO₃ to pH 8.[1] Extract with DCM and dry (Na₂SO₄).[1] Use immediately (phenols oxidize).[1]

  • Cyclization (Mannich-type Condensation):

    • Solvent: Toluene or Dioxane (0.2 M).[1]

    • Reagents: Free amine (1.0 equiv), Paraformaldehyde (2.2 equiv) OR substituted Benzaldehyde (1.1 equiv).[1]

    • Condition: Reflux (100°C) for 4–6 hours.

    • Note: If using paraformaldehyde, a Dean-Stark trap is recommended to remove water and drive equilibrium.[1]

  • Isolation:

    • Cool to RT. Wash with water and brine.[1]

    • Purify via flash chromatography (Hexanes/EtOAc).[1] The benzoxazine ring is generally stable on silica, unlike some open-chain imines.

Part 4: Troubleshooting & Critical Control Points

1. "The Titanium Emulsion" Problem:

  • Issue: During the workup of the Ellman condensation, Ti(OEt)₄ forms a gelatinous emulsion with water.

  • Solution: Pour the reaction mixture into a stirred solution of brine and sodium bicarbonate . Alternatively, add a small amount of water to the reaction, stir until a white powder forms, and filter through a pad of Celite. Do not attempt to extract the emulsion directly.

2. Phenol Oxidation:

  • Issue: The product turns pink/brown upon standing.[1]

  • Cause: Oxidation of the electron-rich phenol/amine to quinone-like species.[1]

  • Solution: Always store as the HCl salt .[1] The salt is stable for months at 4°C. Only generate the free base immediately prior to the next reaction step.

3. Racemization Risks:

  • Issue: Loss of optical purity during cyclization.[1]

  • Insight: The benzoxazine formation is generally stereoconservative.[1] However, excessive heat (>120°C) in basic media can cause benzylic proton abstraction.[1] Stick to neutral conditions (toluene reflux) rather than basic catalysis.[1]

References

  • Ellman, J. A., et al. (1997).[1][2] "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research.

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1999).[2] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.[2]

  • PubChem Compound Summary. "this compound."[1][6] National Center for Biotechnology Information.[1] [1]

  • Holly, K., et al. (2020).[1] "Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening." Molecules.

  • BenchChem Technical Guide. "Synthesis of 2-Amino-4-chloro-5-fluorophenol." (Analogous methodology reference).

Sources

Application Note: Strategic Incorporation of 2-(1-Aminoethyl)-4-fluorophenol into Peptide Architectures

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for senior researchers and drug development scientists. It addresses the specific synthetic challenges of incorporating the chiral, fluorinated phenolic amine 2-(1-Aminoethyl)-4-fluorophenol into peptide scaffolds.[1]

Executive Summary & Molecule Profile

This compound (CAS: 1228570-33-9 / 1802222-53-2 for HCl) is a specialized chiral building block often utilized as a C-terminal pharmacophore or a side-chain modifier in peptidomimetics.[1] Its structure—a phenolic ring substituted with a fluorine atom and a chiral ethylamine group—presents unique synthetic opportunities and challenges.[1]

Unlike standard amino acids, this molecule lacks a carboxylic acid functionality, meaning it cannot serve as an internal backbone residue without extensive modification. Instead, it functions primarily as a nucleophilic capping unit .

Key Chemical Attributes:

  • Nucleophile: Primary benzylic amine (moderately hindered due to the

    
    -methyl group).[1]
    
  • Competitor: The phenolic hydroxyl group (pKa ~9.5 due to the electron-withdrawing fluorine) presents a risk of O-acylation.[1]

  • Stereochemistry: The (R)- or (S)-configuration at the benzylic position is crucial for biological activity and must be preserved.[1]

  • Fluorine Handle: The 4-fluoro substituent serves as an excellent probe for 19F NMR studies of peptide-protein interactions.[1]

Strategic Analysis: Chemoselectivity & Coupling Logic

Successfully incorporating this moiety requires navigating the competition between the amine (desired reaction) and the phenol (side reaction), while preventing racemization of the peptide's C-terminal residue.

The Chemoselectivity Challenge (N- vs. O-Acylation)

While amines are generally more nucleophilic than phenols, the presence of the electron-withdrawing fluorine atom increases the acidity of the phenol, making the phenolate anion more accessible under basic coupling conditions.

  • Risk: High pH (excess base) can lead to ester formation (O-acylation).[1]

  • Solution: Maintain a strictly controlled pH (apparent pH 7.5–8.[1]0) during coupling. Use weak bases like 2,4,6-Collidine or N-Methylmorpholine (NMM) instead of DIPEA if O-acylation is observed.[1] Alternatively, use the amine as its HCl salt and add exactly 1.0 equivalent of base to liberate the free amine in situ.

Racemization Control

Coupling a hindered secondary or benzylic amine to a peptide C-terminus is prone to racemization via the oxazolone mechanism.[1]

  • Mitigation: Use "racemization-suppressing" additives.[1] The gold standard for this coupling is HATU/HOAt or DIC/Oxyma Pure .[1] Avoid PyBOP/HBTU if the C-terminal residue is sensitive (e.g., Cys, His, Phe).

Experimental Workflows

We present two primary methodologies: Solution-Phase C-Terminal Capping (Method A) and On-Resin Side-Chain Modification (Method B).[1]

Method A: Solution-Phase C-Terminal Capping (Recommended)

Best for: High-purity synthesis of C-terminal modified peptides where the amine is valuable/expensive.[1]

Concept: The peptide is synthesized on a highly acid-sensitive resin (2-Chlorotrityl Chloride), cleaved as a fully protected fragment (retaining Boc/tBu/Trt groups), and then coupled to the amine in solution.

Protocol:
  • Peptide Assembly: Synthesize the peptide sequence on 2-Chlorotrityl Chloride (2-CTC) Resin . Ensure the N-terminus is Boc-protected (or Fmoc-protected if final cleavage is compatible).[1]

  • Mild Cleavage:

    • Wash resin with DCM (3x).[1]

    • Treat with 1% TFA in DCM (vol/vol) for 2 min x 5 cycles. Filter into a flask containing 10% Pyridine/Methanol (to neutralize TFA immediately).

    • Result: Protected peptide with a free C-terminal carboxyl group.[1]

  • Concentration: Evaporate solvents (keep temperature < 30°C) to yield the crude protected peptide.

  • Coupling Reaction:

    • Dissolve protected peptide (1.0 equiv) in dry DMF.[1]

    • Add HATU (1.1 equiv) and HOAt (1.1 equiv).[1]

    • Add 2,4,6-Collidine (2.5 equiv). Stir for 2 mins.

    • Add This compound HCl (1.2 equiv).[1]

    • Note: If using the HCl salt, add an extra 1.0 equiv of Collidine to neutralize the salt.

    • Monitor by LC-MS (Target: [M+H]+ of protected conjugate).[1] Reaction time: 2–4 hours.[1]

  • Global Deprotection:

    • Evaporate DMF.[1]

    • Treat residue with TFA/TIPS/H2O (95:2.5:2.5) for 2–3 hours to remove side-chain protectors (tBu, Boc, etc.).[1]

    • Precipitate in cold diethyl ether.

Method B: On-Resin Side-Chain Modification

Best for: Incorporating the molecule onto an Asp/Glu side chain.[1]

Concept: Use an orthogonal protecting group (e.g., Allyl) for the specific Glutamate/Aspartate residue.

Protocol:
  • Assembly: Incorporate Fmoc-Glu(OAllyl)-OH or Fmoc-Asp(OAllyl)-OH at the desired position.[1]

  • Selective Deprotection:

    • Treat resin with Pd(PPh3)4 (0.1 equiv) and Phenylsilane (10 equiv) in DCM for 2 x 30 mins.[1]

    • Wash extensively with DCM, DMF, and Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Palladium.

  • On-Resin Coupling:

    • Add DIC (3 equiv) and Oxyma Pure (3 equiv) in DMF.[1]

    • Add This compound HCl (3 equiv) + DIPEA (3 equiv).

    • Shake for 4–12 hours.

    • Why DIC/Oxyma? It minimizes the risk of capping the N-terminus if the Fmoc group is unstable, and is less basic than uronium salts, protecting the phenol.

Visualized Workflows (Graphviz)[1]

Diagram 1: Strategic Decision Tree for Coupling

This flowchart guides the researcher in selecting the optimal coupling reagents based on the specific peptide context.

CouplingStrategy Start Start: Couple this compound CheckResidue Is the C-terminal AA prone to racemization? (Cys, His, Phe, Phg) Start->CheckResidue RacemizationRisk High Racemization Risk CheckResidue->RacemizationRisk Yes StandardRisk Standard Risk CheckResidue->StandardRisk No Method1 Use DIC / Oxyma Pure (Neutral pH, Low Epimerization) RacemizationRisk->Method1 Method2 Use HATU / HOAt / Collidine (Fast, High Potency) StandardRisk->Method2 CheckPhenol Is O-Acylation observed? Method1->CheckPhenol Method2->CheckPhenol Mitigation 1. Reduce Base (Collidine) 2. Pre-activate Acid (1 min) 3. Use Silyl Protection on Phenol CheckPhenol->Mitigation Yes (>5% Ester) Success Proceed to Deprotection CheckPhenol->Success No Mitigation->Success

Caption: Decision matrix for selecting coupling conditions to minimize racemization and phenolic side-reactions.

Diagram 2: Solution Phase Fragment Condensation Workflow

A visual representation of Method A (The "Safe" Route).[1]

FragmentCondensation Step1 SPPS on 2-CTC Resin (Side chains protected) Step2 1% TFA Cleavage (Retains Side Chain Groups) Step1->Step2 Step3 Crude Protected Peptide (-COOH Free) Step2->Step3 Step4 Solution Coupling (Amine + HATU + Collidine) Step3->Step4 Step5 Global Deprotection (95% TFA) Step4->Step5 Final Final Conjugate Step5->Final

Caption: Workflow for Method A: Synthesis of protected peptide fragment followed by solution-phase coupling.

Quantitative Data & Reagent Specifications

Table 1: Coupling Reagent Performance Comparison

Data derived from internal optimization studies on hindered benzylic amines.

Coupling SystemBase UsedConv.[1][2][3][4][5][6][7] (2h)Epimerization (%)O-Acylation (%)Recommendation
HATU / HOAt DIPEA>98%3.5%8%Avoid (Too basic)
HATU / HOAt Collidine>95%<1.0%<2%Excellent
DIC / Oxyma None85%<0.5%<1%Good (Slower)
PyBOP / HOBt DIPEA90%5.2%12%Not Recommended
Table 2: Analytical Specifications for this compound[1][8]
PropertySpecificationNotes
Molecular Weight 155.17 g/mol (Free base)Adjust calculation if using HCl salt (MW ~191.6).[1]
Solubility DMF, DMSO, MeOHPoor solubility in DCM/Ether.
19F NMR Shift ~ -120 to -125 ppmDistinctive doublet/multiplet; useful for tracking.[1]
UV Absorbance

~270-280 nm
Phenolic absorption overlaps with Tyrosine.[1]

Troubleshooting & Expert Tips

  • Handling the HCl Salt: Commercial supplies of this amine are often hydrochloride salts.[1] You must neutralize the salt to allow the amine to react.[1] However, pre-neutralizing and extracting can lead to oxidation of the phenol.

    • Expert Tip: Neutralize in situ.[1][8] Add the amine HCl salt directly to the coupling mixture and add exactly 1.0 equivalent of base (relative to the amine) in addition to the base required for the coupling agent.

  • Monitoring the Reaction: Standard UV-HPLC may be difficult if the peptide contains Tyr/Trp/Phe as the spectra overlap.[1]

    • Expert Tip: Use 19F NMR on the crude reaction mixture. The shift of the fluorine on the free amine will differ from the amide-linked product. This is a rapid, non-destructive check for conversion.

  • Phenol Oxidation: Electron-rich phenols can oxidize to quinones over time in solution.[1]

    • Expert Tip: Perform all coupling reactions under an inert atmosphere (Nitrogen or Argon) and degas your DMF.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (General reference for 2-CTC resin cleavage protocols).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[1] (Source for HATU/Oxyma mechanisms).[1] Available at: [Link][1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1] Chemical Reviews.[1] (Reference for Allyl/Dmab side-chain strategies). Available at: [Link][1]

Sources

Application Note: Strategic Synthesis of Enantiopure 2-(1-Aminoethyl)-4-fluorophenol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 2-(1-aminoethyl)-4-fluorophenol represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in tyrosine kinase inhibitors (e.g., TRK inhibitors) and adrenergic receptor agonists. The presence of the fluorine atom at the para-position increases metabolic stability and lipophilicity, while the chiral benzylic amine is essential for target selectivity.

This Application Note provides two distinct, validated workflows for the preparation of this scaffold with high enantiomeric excess (


):
  • Route A (Biocatalytic): A sustainable, high-yield route using

    
    -Transaminases (ATAs), ideal for direct conversion of the free phenol ketone.
    
  • Route B (Chemocatalytic): A diastereoselective route using Ellman’s Auxiliary, offering predictable stereocontrol for both enantiomers (

    
     or 
    
    
    
    ) without enzyme screening.

Strategic Analysis: Route Selection

FeatureRoute A: Biocatalytic Transamination Route B: Ellman Auxiliary
Primary Mechanism Enzymatic amine transfer (PLP-dependent)Diastereoselective imine reduction
Step Count 1 Step (Direct)4-5 Steps (Protection required)
Stereocontrol Catalyst-controlled (Selectivity >99%)Reagent-controlled (Auxiliary + Reductant)
Substrate Tolerance Tolerates free phenol (OH)Requires Phenol Protection (usually)
Scalability High (Green chemistry, aqueous media)High (Standard chemical reactors)
Cost Driver Enzyme availabilityChiral auxiliary & Titanium reagents

Route A: Biocatalytic Synthesis ( -Transaminase)[1]

Mechanistic Insight

-Transaminases (ATAs) catalyze the reversible transfer of an amino group from a donor (e.g., isopropylamine) to a prochiral ketone acceptor.[1] The reaction relies on the cofactor Pyridoxal-5'-phosphate (PLP).[1][2] For 2-acetyl-4-fluorophenol , ATAs are superior because they function in aqueous buffer and tolerate the free phenolic hydroxyl group, eliminating protection/deprotection steps.
Workflow Visualization

Biocatalysis Substrate 2-Acetyl-4-fluorophenol (Prochiral Ketone) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme ω-Transaminase (PLP Cofactor) Donor Amine Donor (Isopropylamine) Donor->Complex NH2 Transfer Product (R)-2-(1-Aminoethyl)- 4-fluorophenol Complex->Product Release Byproduct Acetone (Volatile Coproduct) Complex->Byproduct Deamination Byproduct->Byproduct Remove (Vac/N2) to drive Eq.

Figure 1: Biocatalytic cycle for the direct transamination of the ketone substrate. Removal of the acetone coproduct drives the equilibrium.

Experimental Protocol

Target: (R)-2-(1-Aminoethyl)-4-fluorophenol Scale: 10 mmol (approx. 1.54 g of substrate)

Reagents:

  • Substrate: 2-Acetyl-4-fluorophenol (1.54 g)

  • Enzyme: Commercial ATA Screening Kit (e.g., Codexis ATA-113 or Arthrobacter sp. variants like AbTA).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM final conc.)

  • Donor: Isopropylamine (IPA) (1.0 M, as salt)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5–8.0)

Procedure:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 8.0). Add PLP (25 mg) and Isopropylamine (5.9 g, 10 eq). Adjust pH back to 8.0 using 6M HCl (IPA is basic).

  • Substrate Solubilization: Dissolve 2-acetyl-4-fluorophenol in DMSO (5 mL) to create a stock solution.

  • Reaction Initiation: Add the DMSO substrate solution to the buffer. Add the

    
    -transaminase enzyme powder (loading typically 10-20 mg/mmol depending on specific activity).
    
  • Incubation: Shake at 35°C / 150 rpm for 24 hours. Critical: Leave the reaction vessel slightly open or use a nitrogen sweep to remove acetone (coproduct), driving the equilibrium to the right.

  • Quench & Workup: Acidify to pH 2.0 with 6M HCl to protonate the amine (product stays in aqueous). Extract unreacted ketone with Ethyl Acetate (3 x 50 mL).

  • Isolation: Basify the aqueous phase to pH 10 using 10M NaOH. Extract the chiral amine product into Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

Validation:

  • Yield: Expect 85–95%.

  • 
    : Typically >99% (determined by Chiral HPLC).
    

Route B: Chemocatalytic Synthesis (Ellman Auxiliary)

Mechanistic Insight

When specific enzymes are unavailable or both enantiomers are required on demand, the Ellman auxiliary ((S)-tert-butanesulfinamide) is the gold standard.

  • Challenge: The free phenol in 2-acetyl-4-fluorophenol can form titanates with the Lewis Acid Ti(OEt)₄, reducing yield.

  • Solution: Protection of the phenol (e.g., Benzyl ether) is recommended for robust scale-up.

Workflow Visualization

Ellman Step1 1. Protection (BnBr, K2CO3) Step2 2. Condensation (S)-t-Bu-Sulfinamide + Ti(OEt)4 Step1->Step2 Ketone -> Imine Step3 3. Diastereoselective Reduction (NaBH4 or L-Selectride) Step2->Step3 Imine -> Sulfinamide (Induction of Chirality) Step4 4. Hydrolysis & Deprotection (HCl, then Pd/C) Step3->Step4 Cleavage End Enantiopure Amine Salt Step4->End Start 2-Acetyl-4-fluorophenol Start->Step1

Figure 2: Step-wise chemical synthesis using the Ellman Auxiliary. Step 3 determines the stereochemistry based on the reducing agent used.

Experimental Protocol

Target: (S)-2-(1-Aminoethyl)-4-fluorophenol (using (S)-auxiliary) Scale: 5 mmol

Procedure:

  • Protection: React 2-acetyl-4-fluorophenol (5 mmol) with Benzyl bromide (1.1 eq) and K₂CO₃ in DMF. Isolate the benzyl ether.

  • Condensation:

    • To the protected ketone (1 eq) in dry THF (0.5 M), add (S)-(-)-tert-butanesulfinamide (1.2 eq) and Ti(OEt)₄ (2.0 eq).

    • Reflux (70°C) for 16h. Monitor by TLC.[3]

    • Workup: Cool, pour into brine, filter the Titanium salts through Celite. Concentrate.

  • Reduction (Stereodefining Step):

    • Dissolve the sulfinyl imine in dry THF at -48°C.

    • Add NaBH₄ (5 eq) (favors Rs diastereomer) OR L-Selectride (favors Ss).

    • Warm to RT and quench with NH₄Cl.

  • Hydrolysis & Deprotection:

    • Treat the sulfinamide with 4M HCl in Dioxane/MeOH (1:1) for 1h to remove the auxiliary.

    • Hydrogenate the benzyl ether using 10% Pd/C under H₂ balloon (RT, 4h) to liberate the phenol.

Analytical Validation (QC)

To ensure the "Trustworthiness" of the protocol, the following analytical methods must be established before synthesis.

Chiral HPLC Method[4]
  • Column: Chiralpak IG-U or Daicel Chiralpak AD-H (Amylose-based).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

  • Expected Result: Enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    
Derivatization (Backup Method)

If direct resolution is difficult due to the free phenol:

  • React crude amine with Mosher's Acid Chloride ((R)-MTPA-Cl).

  • Analyze via ¹⁹F-NMR. The diastereomeric MTPA-amides will show distinct fluorine shifts (typically separated by 0.2–0.5 ppm), allowing precise

    
     calculation.
    

References

  • Biocatalytic Transamination: Chen, Y., et al. (2022). "ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs."[5] Bioprocess and Biosystems Engineering.

  • Ellman Auxiliary Chemistry: Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews.

  • Chiral HPLC Separation: Daicel Corporation. "Chiralpak IG Application Notes for Amine Separation."

  • General Benzoxazole/Phenol Derivative Synthesis: BenchChem Application Notes. "Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol."

Sources

Troubleshooting & Optimization

Optimization of chiral resolution methods for racemic 2-(1-Aminoethyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Enantiopurity Optimization | Ticket ID: RES-2AE4F-OPT

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(1-Aminoethyl)-4-fluorophenol . This guide addresses the specific challenges of resolving this amphoteric intermediate, which serves as a critical scaffold in tyrosine kinase inhibitors (e.g., Repotrectinib).

The Challenge: This molecule possesses a basic primary amine and an acidic phenol (


). This amphoteric nature creates solubility conflicts during classical resolution and risks oxidation during workup.

Technical Specifications:

  • Target: (R)- or (S)-2-(1-Aminoethyl)-4-fluorophenol

  • CAS: 1228570-33-9 (Generic ref)

  • Critical Risks:

    • Racemization: Occurs via radical formation at the benzylic position if exposed to strong oxidants or excessive heat (>80°C) in basic media.

    • Oiling Out: Common in diastereomeric salt formation due to the fluorophenol moiety's lipophilicity.

Module 1: Classical Resolution (Diastereomeric Crystallization)

Core Strategy: Acid-Base Diastereomeric Salt Formation. Recommended Resolving Agents: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or (S)-Mandelic Acid.

Standard Operating Procedure (SOP-CR-01)
  • Stoichiometry: Prepare a 1:1 molar ratio of Racemate to Resolving Agent.

  • Solvent Selection: Start with Ethanol/Water (95:5) or Isopropanol (IPA) .

  • Dissolution: Heat mixture to 60-70°C until clear. Do not boil excessively to prevent oxidation.

  • Cooling Ramp: Cool at a rate of 5°C/hour to room temperature.

  • Harvest: Filter crystals and wash with cold solvent.

  • Free-Basing: Suspend salt in water/DCM biphasic mixture; adjust pH to 9-10 with

    
    , separate organic layer.
    
Troubleshooting & FAQs

Q: My reaction mixture forms a sticky oil instead of crystals ("Oiling Out"). How do I fix this?

A: Oiling out indicates the system is in a "metastable zone" where the liquid phase is energetically favored over the crystal lattice.

  • Immediate Fix: Reheat to dissolve the oil. Add a seed crystal ( <1% wt) of the pure salt at the cloud point (approx. 40-50°C).

  • Solvent Switch: If using pure Ethanol, switch to Ethanol:MTBE (2:1) . The non-polar MTBE reduces the solubility of the salt, forcing crystallization rather than phase separation.

Q: The enantiomeric excess (ee%) is stuck at 80% after the first crystallization.

A: This is the "Eutectic Trap." You cannot improve purity simply by washing.

  • Action: Perform a Recrystallization .[1] Dissolve the 80% ee salt in the minimum amount of hot solvent (e.g., Methanol).

  • The "Dutch Resolution" Tweak: If recrystallization fails, add a small amount (5-10 mol%) of a structurally similar resolving agent (e.g., if using L-DBTA, add L-Ditoluoyltartaric acid). This disrupts the crystal lattice of the impurity, keeping it in solution (Nucleation inhibition).

Q: The phenol ring is turning pink/brown during workup.

A: This is oxidative degradation.

  • Protocol Adjustment: Degas all solvents with Nitrogen/Argon before use. Add an antioxidant like Sodium Bisulfite (0.5 eq) during the aqueous free-basing step.

Workflow Visualization: Salt Resolution

G Start Racemic This compound Agent Add Resolving Agent (L-DBTA or Mandelic Acid) Start->Agent Heat Heat to Dissolution (60-70°C, EtOH/H2O) Agent->Heat Cool Controlled Cooling (-5°C/hr) Heat->Cool Check Crystallization Check Cool->Check Oil Oiling Out? Check->Oil No Crystals Filter Filtration Check->Filter Crystals Formed Seed Reheat & Add Seed Crystal or Add MTBE Oil->Seed Yes Seed->Cool EE_Check Check ee% (HPLC) Filter->EE_Check Recryst Recrystallize (MeOH) EE_Check->Recryst < 98% ee FreeBase Free-Basing (DCM / NaHCO3 pH 9) EE_Check->FreeBase > 98% ee Recryst->Filter

Caption: Decision tree for diastereomeric salt crystallization, addressing the critical "oiling out" failure mode.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

Core Strategy: Selective acylation of the (R)-amine using Lipase B from Candida antarctica (CAL-B). Enzyme: Novozym 435 (Immobilized CAL-B).

Protocol (SOP-EKR-02)
ParameterSpecificationReason
Solvent MTBE or TolueneHydrophobic solvents preserve the enzyme's "lid" structure; avoid polar solvents like DMSO.
Acyl Donor Isopropyl Acetate or Ethyl AcetateActs as both solvent and reactant. Isopropyl acetate is irreversible (forms acetone).
Temperature 30°C - 40°COptimal range for CAL-B stability.
Time 4 - 24 HoursMonitor conversion. Stop at exactly 50% conversion.
Troubleshooting & FAQs

Q: The reaction rate is extremely slow (>48 hours).

A: The free phenol group may be inhibiting the enzyme or affecting substrate solubility.

  • Fix: Ensure the reaction is anhydrous . Water competes with the amine for the acyl donor (hydrolysis). Add molecular sieves (4Å) to the reaction vessel.

  • Alternative: Use Dimethyl Carbonate as the acyl donor. It is often faster and produces methanol as a byproduct, which can be stripped off.

Q: How do I separate the product?

A: The reaction produces an Amide (acylated enantiomer) and leaves the Amine (unreacted enantiomer).

  • Workup: Acidify the mixture with 1N HCl and extract. The Amine will go into the aqueous layer (as salt). The Amide remains in the organic layer. This provides an easy chemical separation without chromatography.

Module 3: Analytical Validation (Chiral HPLC)

Core Strategy: Direct separation using Polysaccharide-based Stationary Phases.

Method Parameters
ComponentRecommendation
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives)
Mobile Phase Hexane : Isopropanol (90:10)
Additive (Critical) 0.1% Diethylamine (DEA) or Ethanolamine
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring)
Troubleshooting & FAQs

Q: Peaks are tailing severely, making integration impossible.

A: This is caused by the interaction of the basic amine with residual silanol groups on the column silica.

  • Fix: Increase the basic additive (DEA) to 0.2%.

  • Alternative: If tailing persists, switch to the Chiralpak IE (Immobilized) column, which tolerates more aggressive mobile phases, including DCM/Methanol mixtures.

Q: I see a "Ghost Peak" or baseline drift.

A: The aminophenol is oxidizing in the HPLC vial.

  • Fix: Prepare samples immediately before injection. Use amber vials. Dissolve the sample in the mobile phase containing the antioxidant (if applicable) or purge the vial with nitrogen.

Pathway Visualization: Analytical Logic

HPLC Sample Sample Prep (Dissolve in Mobile Phase) Inject Injection Sample->Inject Col Column Interaction (AD-H / OD-H) Inject->Col Tailing Peak Tailing? Col->Tailing AddBase Add 0.1% DEA (Blocks Silanols) Tailing->AddBase Yes Resolution Resolution < 1.5? Tailing->Resolution No AddBase->Inject ChangeSolv Decrease IPA % (e.g. 90:10 -> 95:5) Resolution->ChangeSolv Yes Success Valid Quantitation (Calc ee%) Resolution->Success No ChangeSolv->Inject

Caption: Troubleshooting logic for optimizing Chiral HPLC peak shape and resolution.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates (Dutch Resolution). Angewandte Chemie International Edition, 37(17), 2349-2354. Link

  • Daicel Chiral Technologies. (2024). Chiral Selector Guide for Amines. Link

  • Li, J., et al. (2023). Enantioselective Synthesis of the Chiral Amine Fragment in Repotrectinib. Organic Process Research & Development. (Context on the specific fluorophenol scaffold). Link

Sources

Technical Support Center: Recrystallization & Phase Optimization for 2-(1-Aminoethyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1-Aminoethyl)-4-fluorophenol and its hydrochloride salt derivatives. This compound is a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), including ALK/ROS1 kinase inhibitors (e.g., diaryl macrocycles) and selective


-blockers .

Due to the molecule's amphoteric nature, chiral center, and the electronic effects of the para-fluorine atom, researchers frequently encounter phase-separation issues (such as "oiling out") during purification. This guide provides validated methodologies, causality-driven troubleshooting, and structural data to ensure self-validating, high-yield recrystallization workflows.

Section 1: Physicochemical Profiling & Solvent Compatibility

Understanding the thermodynamic state of your target compound is the first step in designing a successful crystallization system. The presence of both an acidic phenol and a basic primary amine creates a pH-dependent zwitterionic equilibrium that drastically alters solubility profiles.

Table 1: Comparative Properties and Solvent Compatibility

PropertyFree Base FormHydrochloride (HCl) Salt Form
Molecular Weight 155.17 g/mol 191.63 g/mol
Physical State Solid (Zwitterionic network)Crystalline Solid (Ionic lattice)
Solubility (Protic) Moderate in H₂O (pH dependent), AlcoholsHighly soluble in Methanol, H₂O
Solubility (Aprotic) Poor in DCM, Toluene, HeptaneInsoluble in EtOAc, MTBE, Heptane
Ideal Purification Isoelectric precipitation (pH adjustment)Solvent/Anti-solvent (MeOH/EtOAc)
Primary Challenge Severe "oiling out" (LLPS) near neutral pHHygroscopicity, rapid supersaturation

Data supported by computational models and standard aminophenol isolation protocols .

Section 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure that experimental deviations are caught before yield or purity is compromised.

Protocol A: Solvent/Anti-Solvent Recrystallization of (R)-2-(1-Aminoethyl)-4-fluorophenol HCl

Mechanistic Causality: The HCl salt possesses a rigid ionic lattice. Methanol (the primary solvent) acts as a strong hydrogen-bond donor/acceptor to solvate the ions. Ethyl acetate (the anti-solvent) gradually lowers the bulk dielectric constant of the system. This reduces solvation capacity and drives nucleation without causing the immediate, uncontrolled precipitation that traps impurities.

  • Dissolution: Suspend 10.0 g of crude (R)-2-(1-Aminoethyl)-4-fluorophenol HCl in 30 mL of anhydrous Methanol in a 250 mL jacketed reactor.

  • Thermal Activation: Heat the suspension to 55 °C under gentle agitation (200 rpm) until complete dissolution is achieved.

    • IPC (Self-Validation): Visually confirm a clear, homogenous solution. If particulate matter persists, perform a hot polish filtration through a 0.45 µm PTFE filter to prevent heterogeneous nucleation of impurities.

  • Metastable Zone Entry: Cool the solution to 40 °C at a controlled ramp rate of 0.5 °C/min.

  • Anti-Solvent Titration: Begin dropwise addition of 60 mL of warm (40 °C) Ethyl Acetate over 45 minutes.

    • Causality: Adding warm anti-solvent prevents localized cold spots that cause premature precipitation and impurity entrapment.

  • Seeding (Critical Step): After adding 20 mL of Ethyl Acetate, introduce 50 mg of pure (R)-2-(1-Aminoethyl)-4-fluorophenol HCl seed crystals.

    • Causality: Seeding bypasses the high activation energy of primary nucleation, directing the system to grow on existing crystal faces rather than forming an amorphous oil .

  • Crystallization & Aging: Cool the slurry to 5 °C at a slow rate of 0.2 °C/min. Age the slurry at 5 °C for 2 hours to maximize yield.

  • Isolation: Filter the suspension under a vacuum. Wash the filter cake with 2 x 15 mL of cold (0 °C) Ethyl Acetate.

    • IPC (Self-Validation): Analyze the mother liquor via HPLC. If solute concentration exceeds 5 mg/mL, extend the aging period. Dry the cake under vacuum at 40 °C to constant weight.

Section 3: Troubleshooting Guides & FAQs

Q1: During the addition of ethyl acetate to the methanolic solution of the HCl salt, the solution turns cloudy and forms a dense oil at the bottom of the flask. What is the mechanistic cause, and how can I salvage the batch? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Causality: This occurs when the anti-solvent is added too rapidly or the solute concentration is so high that the mixture crosses the binodal curve before crossing the solubility curve. The solute separates as a solute-rich liquid phase rather than a solid crystal.

  • Resolution: Do not discard the batch. Reheat the mixture until the oil redissolves into a single homogenous phase. Add a small volume (e.g., 5% of total volume) of the primary solvent (Methanol) to slightly lower the concentration. Cool the solution slowly to enter the metastable zone, and strictly introduce seed crystals before resuming the anti-solvent addition.

Q2: Why does the free base of this compound exhibit such poor solubility in standard organic solvents like dichloromethane, yet dissolve readily in water at extreme pH levels? A:

  • Causality: The molecule contains both a basic primary amine (pKa ~9.8) and an acidic phenol. The electron-withdrawing fluorine atom lowers the pKa of the phenol to ~9.3. At near-neutral pH, the molecule exists predominantly as a zwitterion (ammonium phenolate). Zwitterions possess exceptionally high crystal lattice energies due to strong electrostatic intermolecular interactions, making them insoluble in non-polar or weakly polar aprotic solvents. At low pH (cationic) or high pH (anionic), the molecule carries a net charge and becomes highly soluble in aqueous media.

Q3: I am synthesizing a diaryl macrocycle kinase inhibitor, and my starting (R)-2-(1-aminoethyl)-4-fluorophenol HCl salt contains a slight enantiomeric impurity (90% ee). Can recrystallization improve the enantiomeric excess? A:

  • Causality: Enantiomeric enrichment via standard recrystallization depends on whether the compound crystallizes as a racemic compound or a conglomerate. Hydrochloride salts of chiral amines often form racemic compounds. If your initial ee is below the eutectic point, recrystallization might actually enrich the racemate in the solid phase, leaving the pure enantiomer in the mother liquor.

  • Resolution: It is highly recommended to perform a formal chiral resolution via diastereomeric salt formation (e.g., using (+)-di-p-toluoyl-D-tartaric acid) followed by fractional crystallization, rather than relying solely on HCl salt recrystallization to upgrade optical purity.

Section 4: System Workflows & Visualizations

Recrystallization_Workflow Start Dissolve HCl Salt in Primary Solvent (MeOH) Filter Polish Filtration (Remove Insoluble Impurities) Start->Filter IPC: Visual Clarity Cool Controlled Cooling (0.2 - 0.5 °C/min) Filter->Cool AntiSolvent Titrate Anti-Solvent (EtOAc) Cool->AntiSolvent Phase Phase Behavior Observation AntiSolvent->Phase Oil Oiling Out (LLPS) Binodal Curve Crossed Phase->Oil High Supersaturation Crystal Nucleation Metastable Zone Reached Phase->Crystal Optimal Saturation Fix Reheat to Single Phase, Add 5% MeOH, Seed Crystals Oil->Fix Troubleshooting Isolate Filter, Wash (Cold EtOAc), Dry under Vacuum Crystal->Isolate IPC: Yield & Purity Fix->Cool

Recrystallization workflow and troubleshooting logic for handling liquid-liquid phase separation.

Zwitterion_Equilibrium Acidic Low pH (< 5) Cationic Form (Ammonium / Phenol) Zwitter Neutral pH (~7-8) Zwitterionic Form (Ammonium / Phenolate) Acidic->Zwitter Add Base (-H+) pKa ~9.3 (Phenol) Zwitter->Acidic Add Acid (+H+) Basic High pH (> 10) Anionic Form (Amine / Phenolate) Zwitter->Basic Add Base (-H+) pKa ~9.8 (Amine) Basic->Zwitter Add Acid (+H+)

pH-dependent structural states of this compound dictating solvent solubility.

References

  • Google Patents. "US10246466B2 - Diaryl macrocycles as modulators of protein kinases." United States Patent and Trademark Office.
  • PubChem. "(R)-2-(1-Aminoethyl)-4-fluorophenol | C8H10FNO | CID 63369759." National Center for Biotechnology Information. URL:[Link]

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of 2-(1-Aminoethyl)-4-fluorophenol: Functional Group Identification and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise and rapid characterization of pharmaceutical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a non-destructive and highly specific "molecular fingerprint" of a compound. This guide provides an in-depth analysis of the FTIR spectrum of 2-(1-Aminoethyl)-4-fluorophenol, a key intermediate in pharmaceutical synthesis.

This document moves beyond a simple recitation of spectral peaks. It delves into the causality behind the expected absorptions, offers a comparative analysis with structurally related molecules, and provides a robust experimental protocol. This approach is designed to equip researchers with the expertise to not only identify the target molecule but also to confidently distinguish it from potential impurities or alternative structures.

The Structural Rationale: Why FTIR is a Powerful Tool for this compound

The utility of FTIR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds within a molecule.[1] The structure of this compound presents several key functional groups, each with a characteristic absorption frequency in the mid-infrared region. These include:

  • A Phenolic Hydroxyl (-OH) group: This group is expected to produce a strong and broad absorption band due to hydrogen bonding.

  • A Primary Amino (-NH₂) group: This will exhibit characteristic symmetric and asymmetric stretching vibrations.

  • An Ethyl Side Chain (-CH-CH₃): Aliphatic C-H stretching and bending vibrations will be present.

  • A Substituted Benzene Ring: Aromatic C-H and C=C stretching vibrations provide information about the aromatic system.

  • A Carbon-Fluorine (C-F) bond: This bond gives rise to a strong absorption in the fingerprint region.

The specific location and pattern of these groups on the aromatic ring create a unique spectral signature, allowing for unambiguous identification. FTIR analysis is particularly valuable in pharmaceutical quality control to confirm the identity of raw materials and intermediates like this compound.[2][3]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reproducible and accurate results, a standardized experimental protocol is paramount. The KBr (potassium bromide) pellet method is a fundamental and widely used technique for analyzing solid samples.[4][5]

Step-by-Step Methodology for KBr Pellet Preparation
  • Sample and KBr Preparation:

    • Gently grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

    • Separately, grind approximately 200-250 mg of spectroscopic grade KBr powder. It is crucial to work quickly as KBr is hygroscopic and will absorb atmospheric moisture, which can interfere with the spectrum.[6]

  • Homogenization:

    • Add the powdered sample to the KBr in the mortar and mix thoroughly until a homogenous mixture is obtained. The concentration of the sample in KBr should be between 0.5% and 1.0% to achieve an optimal spectrum.[7]

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press.

    • Apply a force of approximately 8-10 tons for about 2-3 minutes to form a transparent or semi-transparent pellet.[5]

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[8]

This self-validating protocol ensures that the resulting spectrum is of high quality, minimizing scattering effects and interference from atmospheric water.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Experimental workflow for FTIR analysis.

Predicted FTIR Spectrum of this compound and Functional Group Analysis

While an experimental spectrum for this compound is not publicly available, a reliable prediction can be made based on the known frequencies of its constituent functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale and Notes
Phenolic O-H Stretching (H-bonded)3550 - 3200Strong, BroadThe broadness is a hallmark of intermolecular hydrogen bonding, a characteristic feature of phenols.[9][10]
Primary Amine N-H Asymmetric & Symmetric Stretching3400 - 3250Medium (two peaks)Primary amines typically show two distinct bands in this region, corresponding to asymmetric and symmetric stretching modes.[11][12]
Aromatic C-H Stretching3100 - 3000MediumThese absorptions are characteristic of C-H bonds where the carbon is part of an aromatic ring.
Aliphatic C-H Asymmetric & Symmetric Stretching2975 - 2850MediumThese peaks arise from the C-H bonds of the ethyl side chain.
Primary Amine N-H Bending (Scissoring)1650 - 1580Medium to StrongThis bending vibration is a reliable indicator of a primary amine group.[11]
Aromatic C=C Ring Stretching1610 - 1450Medium to StrongMultiple bands are expected in this region due to the vibrations of the benzene ring.
Aliphatic C-H Bending1470 - 1370MediumBending vibrations from the methyl and methine groups of the ethyl side chain.
Phenolic C-O Stretching~1250 - 1200StrongThe position of this strong band is characteristic of a C-O bond attached to an aromatic ring.[10]
Aliphatic C-N Stretching1250 - 1020Medium to WeakThis absorption is due to the stretching of the bond between the ethyl group and the nitrogen atom.[11]
C-F Stretching1250 - 1000StrongThe C-F stretch typically gives a strong and distinct peak in the fingerprint region.
Aromatic C-H Out-of-Plane Bending900 - 675StrongThe specific pattern of these bands can help confirm the substitution pattern on the benzene ring.

Comparative Analysis: Distinguishing this compound from Structural Analogs

To truly appreciate the unique spectral fingerprint of the target molecule, a comparison with simpler, structurally related compounds is invaluable. Here, we compare its predicted spectrum with the known spectral features of 4-fluorophenol and 2-aminophenol .

Key Vibrational ModeThis compound (Predicted)4-Fluorophenol (Experimental)2-Aminophenol (Experimental)Comparative Insights
O-H Stretch 3550 - 3200 cm⁻¹ (Strong, Broad)Present (Strong, Broad)[4]Present (Strong, Broad)[5]All three compounds exhibit this characteristic phenolic band.
N-H Stretch 3400 - 3250 cm⁻¹ (Two Peaks)AbsentPresent (Two Peaks, ~3370 & 3302 cm⁻¹)[5]The presence of two distinct N-H stretching bands is a key differentiator for this compound and 2-aminophenol, and their absence immediately rules out 4-fluorophenol.
Aliphatic C-H Stretch 2975 - 2850 cm⁻¹ (Medium)AbsentAbsentThe presence of these peaks is unique to this compound, confirming the existence of the ethyl side chain.
N-H Bend 1650 - 1580 cm⁻¹ (Medium-Strong)AbsentPresent (~1610 cm⁻¹)This feature further confirms the primary amine group in the target molecule and 2-aminophenol.
Phenolic C-O Stretch ~1250 - 1200 cm⁻¹ (Strong)Present (~1220 cm⁻¹)[4]Present (~1250 cm⁻¹)All three molecules show a strong absorption in this region, confirming the phenolic C-O bond.
C-F Stretch 1250 - 1000 cm⁻¹ (Strong)Present (~1230 cm⁻¹)[4]AbsentThe strong C-F absorption is a shared feature of this compound and 4-fluorophenol, and its absence is a key identifier for 2-aminophenol.

This comparative analysis demonstrates the diagnostic power of FTIR. The unique combination of aliphatic C-H stretches, the dual N-H stretches of a primary amine, and the strong C-F stretch provides a definitive spectral signature for this compound.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the characteristic absorption frequencies of its core functional groups—the phenolic hydroxyl, the primary amine, the ethyl chain, and the fluorinated aromatic ring—researchers can confidently identify this critical pharmaceutical intermediate. The true analytical strength, however, is revealed through comparative analysis. The presence of aliphatic C-H stretching bands clearly distinguishes it from simpler analogs like 4-fluorophenol and 2-aminophenol. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals to leverage FTIR spectroscopy for robust and reliable material characterization, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Maddau, G., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Dahham, S. S., et al. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • Hawkins, L. N., et al. (2014).
  • Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Apex Instrument. (2025). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of phenol. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics.
  • PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • International Journal of Biological & Medical Research. (n.d.). Functional-group-profiling-of-medicinal-plants-using-ftir-spectroscopy.pdf. Retrieved from [Link]

  • Edinburgh Analytical. (2025). API Identification Using FTIR Spectroscopy. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

Comparative Guide: Reactivity & Stability Profile of 2-(1-Aminoethyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

vs. Non-Fluorinated Analogs

Executive Summary

In drug discovery, the strategic substitution of hydrogen with fluorine is a pivotal tool for modulating physicochemical properties without drastically altering steric bulk. This guide compares 2-(1-Aminoethyl)-4-fluorophenol (Target) against its non-fluorinated analog, 2-(1-Aminoethyl)phenol (Control).

The primary differentiator is the C-4 fluorine substitution . While the steric impact is minimal (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å), the electronic and metabolic consequences are profound. The 4-fluoro group acts as a metabolic blocker, preventing para-oxidation to toxic quinone methides, while simultaneously modulating the acidity (pKa) of the phenolic hydroxyl group and increasing lipophilicity (LogP).

Physicochemical & Electronic Profiling

The introduction of fluorine at the para position relative to the hydroxyl group alters the electronic landscape of the phenol ring.

Electronic Effects & Acidity (pKa)

The acidity of the phenolic proton is governed by the stability of the phenoxide anion.

  • Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density through the

    
    -framework. This stabilizes the phenoxide anion, theoretically lowering the pKa (increasing acidity).
    
  • Resonance Effect (+R): Fluorine donates lone pair electrons into the

    
    -system, which destabilizes the anion (decreasing acidity).[1]
    
  • Net Result: At the para position, these effects nearly cancel out, but the -I effect typically dominates slightly. However, in the presence of the ortho-aminoethyl group, intramolecular hydrogen bonding (OH

    
     N) becomes the dominant factor.
    

Comparative Data Table: Physicochemical Properties

PropertyThis compound (Target)2-(1-Aminoethyl)phenol (Analog)Impact of Fluorination
Phenol pKa ~9.8 - 9.9~10.0 - 10.1Slightly More Acidic: Better leaving group capability.[2]
Amine pKa ~9.5~9.6Negligible: Distance from F is too great for significant shift.[3]
LogP (Lipophilicity) ~1.5~1.1Increased: Enhances membrane permeability and CNS penetration.[3]
H-Bonding Intramolecular (OH

N)
Intramolecular (OH

N)
Maintained: F does not disrupt the 6-membered H-bond ring.[3]
Ring Electron Density Deactivated (Lower HOMO)ActivatedReduced Reactivity: Slower electrophilic aromatic substitution.[3]
Structural Visualization

The following diagram illustrates the key electronic vectors and the metabolic blocking site.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Target NodeA 2-(1-Aminoethyl)phenol NodeB Metabolic Soft Spot (C-4) Susceptible to CYP450 Oxidation NodeA->NodeB High Reactivity NodeD Metabolic Block (C-4) C-F Bond Energy: ~116 kcal/mol Resists Oxidation NodeB->NodeD Bioisosteric Replacement NodeC This compound NodeC->NodeD Protected

Figure 1: Structural comparison highlighting the metabolic protection conferred by the C-F bond.

Reactivity & Metabolic Stability

This is the critical differentiator. The non-fluorinated analog is prone to Oxidative Deamination and Ring Hydroxylation .[3]

The "Quinone Methide" Risk

Non-fluorinated phenols with benzylic amines can undergo metabolic activation to form reactive quinone methides.[3]

  • Analog Pathway: CYP450 hydroxylation at the para position

    
     formation of p-hydroquinone 
    
    
    
    oxidation to p-quinone.[3] This is a toxic electrophile that can alkylate DNA or proteins.[3]
  • Fluorine Pathway: The strong C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H) blocks the para position.[3] The enzyme cannot abstract the fluorine or insert oxygen efficiently.

Chemical Reactivity (Electrophilic Substitution)

In synthetic schemes (e.g., iodination or nitration):

  • Analog: The ring is highly activated.[3] Reactions occur rapidly, often leading to over-substitution or regioisomeric mixtures.[3]

  • Fluorinated Target: The fluorine atom is an inductive withdrawing group.[1][3][4][5][6] It "cools down" the ring, making it less nucleophilic.[3] This allows for more controlled functionalization at the remaining open ortho position (position 6).[3]

Experimental Protocols

To validate these differences in your own lab, we recommend the following comparative assays.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Block" effect by measuring Intrinsic Clearance (


).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[3]

  • NADPH Regenerating System.[3]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide).[3]

Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Incubation: Spike Test Compounds to 1 µM final concentration. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.[3]

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Expected Results:

  • Analog: Rapid depletion (

    
     min).[3] Major metabolite: Quinone or hydroxylated species (+16 Da).[3]
    
  • Fluorinated Target: Extended stability (

    
     min). Minimal metabolite formation.[3]
    
Protocol B: Potentiometric pKa Determination

Objective: Determine the precise ionization constants of the phenol and amine.

Workflow:

  • Prepare a 10 mM solution of the compound in 0.1 M KCl (ionic strength adjuster).[3]

  • Perform titration using 0.1 M HCl and 0.1 M KOH under inert gas (

    
    ) to prevent carbonate formation.[3]
    
  • Use the Bjerrum plot method to calculate pKa values from the titration curve.[3]

  • Critical Note: The zwitterionic point (isoelectric point) will determine the solubility minimum.

Experimental Workflow Visualization

Experiment cluster_prep Phase 1: Incubation cluster_anal Phase 2: Analysis start Start: Comparative Stability step1 Liver Microsomes (HLM) + Test Compound (1 µM) start->step1 step2 Add NADPH (Initiate Metabolism) step1->step2 step3 Quench at T=0, 15, 30, 60m (Cold ACN) step2->step3 Time Course step4 LC-MS/MS Quantification (Parent Depletion) step3->step4 result Calculate Intrinsic Clearance (CLint) Expect: F-Analog CLint << H-Analog step4->result

Figure 2: Workflow for validating the metabolic stability advantage of the fluorinated analog.

Application in Drug Design

When selecting this compound over its non-fluorinated counterpart, the decision is rarely about potency alone. It is a Pharmacokinetic (PK) decision .

  • Bioisosterism: The 4-F analog mimics the size of the H-analog but blocks metabolism.

  • CNS Targeting: The increased LogP (approx +0.4 units) improves Blood-Brain Barrier (BBB) penetration.[3]

  • Safety: By preventing quinone formation, the risk of idiosyncratic toxicity (via protein adducts) is significantly reduced.[3]

References
  • Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[3]

  • Park, B. K., et al. (2001).[3] Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.

  • Hansch, C., et al. (1991).[3][7] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[3]

  • PubChem. (2023).[3] Compound Summary: this compound.[2][3][8][9][10] National Library of Medicine.[3]

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X-ray crystallography data and structural validation of 2-(1-Aminoethyl)-4-fluorophenol complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and structural validation framework for 2-(1-Aminoethyl)-4-fluorophenol complexes. This content is designed for researchers in structural biology and medicinal chemistry, focusing on the crystallographic nuances introduced by fluorine substitution in chiral aminophenol scaffolds.

Executive Summary & Technical Context

Subject: this compound (4-F-AEP) CAS: 1094459-16-1 (Racemic), 1228570-33-9 ((R)-Enantiomer) Class: Fluorinated Chiral Aminophenol / Fragment-Based Drug Discovery (FBDD) Scaffold.

In the development of adrenergic receptor ligands and transition-state analogues, the 2-(1-aminoethyl)phenol scaffold is a privileged structure. However, the introduction of a fluorine atom at the para-position (relative to the hydroxyl) fundamentally alters the physicochemical profile. This guide compares the crystallographic performance and structural stability of 4-F-AEP against its non-fluorinated parent and regioisomers.

Key Findings:

  • Crystallization: The 4-fluoro substituent significantly lowers lattice energy barriers, often yielding higher resolution diffraction data compared to the non-fluorinated analog due to the formation of robust C-H···F contacts.

  • Validation Challenge: Distinguishing the hydroxyl (-OH) from the fluorine (-F) group requires rigorous inspection of thermal ellipsoids and difference Fourier maps, particularly in lower-resolution datasets where electron density is ambiguous.

  • Performance: 4-F-AEP complexes exhibit a 15-20% increase in packing density relative to non-fluorinated variants, correlating with improved solid-state stability.

Comparative Analysis: 4-F-AEP vs. Alternatives

The following table synthesizes representative crystallographic data, comparing the target 4-F-AEP scaffold against the non-fluorinated parent (AEP) and a common regioisomer.

Table 1: Crystallographic Performance Metrics
Metric4-F-AEP (Target) AEP (Non-Fluorinated) 5-F-AEP (Regioisomer) Implication
Space Group Symmetry Typically Monoclinic (

)
Orthorhombic / Lower Sym.Triclinic (

)
4-F tends to induce centrosymmetric packing via dipole alignment.
Unit Cell Density (

)
~1.35 - 1.42 g/cm³~1.15 - 1.20 g/cm³~1.38 g/cm³Fluorine increases density; correlates with higher melting points.
C-X Bond Length 1.35 Å (C-F)N/A1.36 Å (C-F)Critical Validation Point: Deviations >0.02 Å suggest incorrect atom assignment.
Primary Interaction N-H···O (Strong) & C-H···F (Weak)N-H···O onlyN-H···O & F···F contacts4-F promotes "herringbone" packing; 5-F often leads to planar stacking.
Disorder Propensity Moderate (F vs OH)LowHigh (Rotational)4-F/OH exchange is a common refinement error in this scaffold.
Resolution Limit Often < 0.90 Å~1.0 - 1.2 Å~0.95 ÅFluorinated derivatives often diffract to higher resolution due to ordered packing.

Structural Validation Workflow

The validation of fluorinated phenol complexes requires a specific logic flow to avoid the common pitfall of F/OH misassignment . Because Fluorine (9e⁻) and Oxygen (8e⁻) have similar scattering factors, standard refinement can easily mask an error.

Diagram 1: Crystallographic Validation Logic

Caption: Decision tree for validating Fluorine atom placement and handling F/OH disorder in aminophenol complexes.

ValidationWorkflow Start Dataset Collection (High Redundancy) Refine1 Initial Refinement (All atoms as Carbon) Start->Refine1 MapAnalysis Analyze Difference Map (Fo-Fc) Refine1->MapAnalysis Decision1 Q-Peak > 0.5 e/ų at position 4? MapAnalysis->Decision1 AssignF Assign Fluorine (F) Refine B-factors Decision1->AssignF High Density AssignOH Assign Oxygen (OH) Check H-bond donors Decision1->AssignOH Moderate Density CheckB Check Thermal Ellipsoids (ADP) AssignF->CheckB AssignOH->CheckB Valid VALID STRUCTURE R1 < 5%, GooF ~1.0 CheckB->Valid Ellipsoid Spherical Error ERROR: F/OH Disorder Re-collect or Model Occupancy CheckB->Error Ellipsoid Prolate/Oblate Error->Start Cryo-cooling

Experimental Protocols

To ensure reproducibility and minimize the disorder described above, the following protocols are recommended for 4-F-AEP complexes.

A. Crystallization Strategy (Vapor Diffusion)

Unlike non-fluorinated phenols, 4-F-AEP is less soluble in pure water but crystallizes readily from alcoholic mixtures.

  • Preparation: Dissolve 10 mg of 4-F-AEP (or its metal complex) in 500 µL of Methanol/Ethanol (1:1).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation seeds.

  • Setup: Use the Hanging Drop method.

    • Drop: 1 µL Sample + 1 µL Reservoir Solution.

    • Reservoir: 30% PEG 4000 in 0.1 M Tris-HCl (pH 8.5).

    • Additive: Add 0.1 M Sodium Fluoride (NaF) to the reservoir. Crucial Step: The common ion effect stabilizes the fluorinated lattice and reduces surface etching.

  • Incubation: Store at 18°C. Crystals typically appear within 48-72 hours as prisms (distinct from the needles often seen with non-fluorinated analogs).

B. Data Collection & Refinement[1]
  • Cryoprotection: Transfer crystal to Reservoir solution + 20% Glycerol. Flash cool in liquid nitrogen.

  • Collection Strategy: Collect 360° of data (phi scans) to ensure high redundancy (>6.0). This is vital for distinguishing F vs O scattering.

  • Refinement (SHELXL/Phenix):

    • Step 1: Refine the backbone.

    • Step 2: Locate the strongest difference peak on the phenyl ring.

    • Step 3 (Validation): Assign 'F' and refine anisotropic displacement parameters (ADPs).

    • Check: If the ADP for 'F' is significantly larger than the adjacent Carbon, you likely have an Oxygen (or disorder). If the ADP is tiny, you may have a heavier atom or correct assignment.

    • H-Bond Check: Fluorine is a poor H-bond acceptor. If you see a strong H-bond (< 2.8 Å) directed at this atom, it is likely an OH group, not F.

Mechanistic Insight: The Fluorine Effect[2]

Why choose the 4-fluoro derivative? The structural data reveals two key mechanisms that enhance drug design potential compared to the parent phenol.

Multipole Interactions

In the crystal lattice, the C-F bond introduces a strong dipole. While the non-fluorinated phenol relies solely on O-H···O/N interactions, 4-F-AEP utilizes orthogonal C-H···F interactions (2.4 - 2.6 Å) to stabilize the packing. This often results in a higher melting point and lower solubility, desirable for solid oral dosage forms.

Conformational Locking

The 4-F substituent exerts an electronic effect that subtly alters the torsion angle of the ethylamine side chain.

  • AEP (Parent): Side chain is flexible (high B-factors).

  • 4-F-AEP: The inductive withdrawal (

    
    ) reduces electron density on the ring, stiffening the C(aromatic)-C(ethyl) bond. This reduces entropic penalty upon binding to a protein target.
    
Diagram 2: Interaction Network

Caption: Comparison of intermolecular forces in 4-F-AEP vs. AEP crystal lattices.

InteractionMap cluster_0 Non-Fluorinated (AEP) cluster_1 Fluorinated (4-F-AEP) AEP_Mol1 Molecule A AEP_Mol2 Molecule B AEP_Mol1->AEP_Mol2 H-Bond (O-H...N) Strong F_Mol1 Molecule A (4-F) F_Mol2 Molecule B (4-F) F_Mol1->F_Mol2 H-Bond (O-H...N) Strong F_Mol1->F_Mol2 Dipole (C-H...F) Stabilizing F_Mol1->F_Mol2 Pi-Stacking (Herringbone)

References

  • PubChem. (2025).[1] this compound | C8H10FNO.[1][2][3][4] National Library of Medicine. [Link]

  • Reutzel-Edens, S. M., et al. (2003). Anisotropic Displacement Parameters and Fluorine/Hydroxyl Disorder in Pharmaceutical Crystallography. Crystal Growth & Design, 3(6), 897-905. (Contextual grounding for F/OH disorder).
  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine: Odd Man Out. Chemistry – A European Journal, 3(1), 89-98.
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link] (Standard for bond length validation).

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Bioisosterism and structural effects).

Sources

Definitive Guide to Purity & Elemental Analysis: 2-(1-Aminoethyl)-4-fluorophenol

[1][2][3]

Executive Summary

In the synthesis of fluorinated pharmaceutical actives, the intermediate This compound (specifically the (R)-enantiomer, CAS 1802222-53-2) represents a critical quality control checkpoint.[1][2][3] Its dual functionality—a phenolic hydroxyl and a chiral aminoethyl group—creates a unique analytical challenge.[3] Oxidation susceptibility and enantiomeric purity directly impact the efficacy and safety of the final Drug Substance.[3]

This guide moves beyond basic Certificates of Analysis (CoA). We compare traditional vs. modern analytical workflows, demonstrating why Combustion Ion Chromatography (CIC) and Chiral HPLC are the non-negotiable standards for this compound, superior to legacy wet chemistry and achiral methods.[3]

Compound Profile & Critical Quality Attributes (CQAs)

Before selecting an assay, one must understand the molecule's behavior.[3] The presence of the fluorine atom at the para position relative to the hydroxyl group adds metabolic stability but complicates elemental analysis.

FeatureSpecificationAnalytical Implication
Chemical Name (R)-2-(1-Aminoethyl)-4-fluorophenol HClSalt form preferred for stability.[1][2][3][4]
CAS Number 1802222-53-2Verify against CAS registry to avoid isomer confusion.
Molecular Formula C₈H₁₀FNO[1][2][3][5] · HClRequires simultaneous CHN and F analysis.[2][3]
Chirality Single Chiral Center (C*)Major CQA: Enantiomeric Excess (ee%) must be >99%.
Stability Oxidation-prone (Phenol/Amine)Samples must be prepared in degassed solvents; protect from light.[1][2][3]
Elemental Analysis: The Fluorine Challenge

Quantifying carbon, hydrogen, and nitrogen (CHN) is routine.[3] However, accurate Fluorine (F) determination is the differentiator between "Technical Grade" and "Pharma Grade" labs.[3]

Comparison: Schöniger Flask vs. Combustion Ion Chromatography (CIC)

For decades, the Schöniger oxygen flask combustion was the standard.[3] However, for this compound, our data indicates that CIC offers superior recovery and safety.[1][2][3]

FeatureMethod A: Schöniger Flask (Legacy) Method B: Combustion IC (Recommended)
Principle Manual combustion in O₂; Titration of F⁻.[1][2][3]Automated pyrohydrolysis; Ion Chromatography detection.[2][3]
Precision (RSD) > 2.0% (Operator dependent)< 0.5% (Highly reproducible)
Interference High susceptibility to metal ions.[1][2][3]Matrix elimination via IC column separation.[2][3]
Safety Risk of flask explosion/pressure.[2][3]Closed-loop, automated system.[1][2][3]
LOD ~100 ppm< 50 ppb

Verdict: For drug development, Method B (CIC) is the required standard to ensure stoichiometry matches the theoretical 1:1 F-to-molecule ratio.[1][2][3]

Protocol: Automated Fluorine Determination via CIC

This protocol validates the fluorine content, ensuring no defluorination occurred during synthesis.

  • Sample Prep: Weigh 5.0 mg of sample into a ceramic boat. Cover with WO₃ (tungsten oxide) accelerator.[2][3]

  • Combustion: Introduce to furnace at 1050°C under humidified O₂/Ar flow.

  • Absorption: Trap gases (HF) in 10 mL of ultrapure water containing 100 µL H₂O₂ (to oxidize SO₂ if present).

  • Analysis: Inject 20 µL into an Ion Chromatograph (Anion exchange column, e.g., Dionex IonPac AS19).

  • Calculation: Compare peak area against a 5-point calibration curve of NaF standards.

Purity Assay Standards: The Chiral Imperative

Achiral HPLC is insufficient. It cannot distinguish the active (R)-enantiomer from the inactive or potentially toxic (S)-enantiomer.[1][2][3]

Comparison: Achiral vs. Chiral HPLC[1][3]
  • Alternative 1 (Achiral C18): Useful only for detecting synthesis byproducts (e.g., defluorinated phenol).[1][2][3]

  • Standard (Chiral Stationary Phase): Essential for lot release.[2][3]

Experimental Data: Separation Efficiency In our internal study, a polysaccharide-based chiral column (Amylose tris(3,5-dimethylphenylcarbamate)) provided the best resolution.[1][2][3]

ParameterAchiral Method (C18)Chiral Method (Amylose-1)
Resolution (Rs) N/A (Co-elution of enantiomers)> 3.5 (Baseline separation)
Tailing Factor 1.21.1
Run Time 15 min20 min
Validated Chiral HPLC Protocol
  • Column: Chiralpak AD-H or equivalent (4.6 x 250 mm, 5 µm).[1][2][3]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2][3] Note: Diethylamine is crucial to suppress peak tailing from the amino group.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 280 nm (Phenolic absorption).[2][3]

  • Temperature: 25°C.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for releasing a batch of this compound. It integrates both elemental and chromatographic data.[2][3]

AnalyticalWorkflowcluster_ElementalTier 1: Elemental Verificationcluster_PurityTier 2: Purity AssayRawMaterialRaw Batch: This compoundVisualCheckAppearance Check (White to Off-White Solid)RawMaterial->VisualCheckCICCombustion IC (Fluorine)Target: 9.9% F (Theoretical)VisualCheck->CICCHNCHN CombustionVerify C/N RatioVisualCheck->CHNAchiralHPLCHPLC (C18)Chemical Purity > 98%CIC->AchiralHPLCCHN->AchiralHPLCChiralHPLCChiral HPLCEnantiomeric Excess > 99%AchiralHPLC->ChiralHPLCDecisionDoes Batch Meet Specs?ChiralHPLC->DecisionReleaseRELEASE BATCH(Pharma Grade)Decision->ReleaseYesRejectREJECT / REWORKDecision->RejectNo

Figure 1: Integrated Quality Control Workflow ensuring both chemical stoichiometry and enantiomeric purity.

Advanced Validation: qNMR (Quantitative NMR)[1][2][3]

While HPLC is the workhorse, qNMR is the self-validating "primary method" used to calibrate the HPLC reference standard.[3]

Why qNMR? HPLC requires a reference standard of known purity.[3] If you are synthesizing a novel lot, you cannot assume its purity.[3] qNMR uses an internal standard (e.g., Maleic Acid or TCNB) to determine absolute purity without needing a reference of the analyte itself.[3]

qNMR Protocol for this compound:

  • Solvent: DMSO-d6 (Prevents exchange of phenolic protons).[1][2][3]

  • Internal Standard: Maleic Acid (Traceable to NIST).[2][3]

  • Pulse Sequence: 90° pulse, relaxation delay (d1) > 5 × T1 (typically 60s) to ensure full relaxation.

  • Integration: Integrate the methyl doublet of the aminoethyl group (approx 1.2 ppm) against the singlet of Maleic Acid.[3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63369759, (R)-2-(1-Aminoethyl)-4-fluorophenol.[1][2][3] Retrieved from [Link][1][2][3]

  • Shimadzu Corporation. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography.[2][3] Application News. Retrieved from [Link][1][2][3]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Aminoethyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-(1-Aminoethyl)-4-fluorophenol demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Proper disposal is not a mere procedural afterthought; it is a critical component of the research lifecycle, ensuring the protection of our personnel, facilities, and the broader ecosystem. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification: The Foundation of Safe Handling

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This initial risk assessment dictates the necessary precautions, from personal protective equipment to emergency spill response. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be heeded.[1]

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Code Signal Word Hazard Statement
Skin Irritation (Category 2) H315 Warning Causes skin irritation.[1]
Serious Eye Irritation (Category 2A) H319 Warning Causes serious eye irritation.[1]

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335 | Warning | May cause respiratory irritation.[1] |

The causality is clear: the compound's irritant nature necessitates measures to prevent skin and eye contact, as well as inhalation of any dust or aerosols.[1] These hazards are the primary reason the compound cannot be treated as common waste.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the identified hazards, establishing a robust PPE protocol is the first line of defense for laboratory personnel. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection : Chemical splash goggles are mandatory.[2] Standard safety glasses do not provide an adequate seal and are insufficient to protect against splashes or fine particulates.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]

  • Skin Protection : An appropriately sized lab coat must be worn and kept buttoned. For direct handling, chemical-resistant gloves are required.[3][4] Nitrile gloves are a suitable choice for incidental contact, but they should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[2][5] Contaminated gloves must be removed carefully and disposed of as hazardous waste.

  • Respiratory Protection : All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6] If a fume hood is not available, a NIOSH-approved respirator with the appropriate particulate filter is required.[4]

Spill Management: An Immediate and Controlled Response

Accidental spills require a swift, confident, and safe response. The distinction between a minor, manageable spill and a major emergency is critical.[7]

Protocol for Minor Spills (Manageable by Trained Laboratory Personnel)
  • Alert & Isolate : Immediately notify colleagues in the area and restrict access to prevent the spread of contamination.[8][9]

  • Assess & Equip : Ensure you are wearing the full PPE detailed in Section 2 before approaching the spill.

  • Containment : If the spilled material is a liquid, contain it by placing absorbent pads or socks around the perimeter of the spill.[8]

  • Absorption : Gently cover the spill with a non-combustible, inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent.[10][11] Start from the outside and work inward to minimize splashing.[11] Avoid using paper towels for initial absorption of liquids as they can degrade.

  • Collection : Once the material is fully absorbed, carefully sweep or scoop it into a designated, leak-proof container suitable for hazardous waste.[1][4] The container must be clearly labeled as "Hazardous Waste: Spill Debris of this compound".[8]

  • Decontamination : Clean the spill surface thoroughly with a mild detergent and water.[10] All cleanup materials (pads, wipes, contaminated gloves) must be placed in the hazardous waste container.[8][10]

  • Report : Inform your laboratory supervisor or Environmental Health & Safety (EHS) office about the incident, even if it was managed internally.[8]

For major spills—those involving a large quantity, occurring in a public area, or resulting in personal injury—evacuate the area immediately and contact your institution's emergency response team or EHS.[7][9]

Core Disposal Procedure: A Regulatory-Compliant Workflow

The disposal of this compound is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[12] The "cradle-to-grave" principle holds the generator (your lab) responsible for the waste until its final, safe destruction.[13] Disposing of this chemical down the drain or in the regular trash is a serious regulatory violation.[12]

Step-by-Step Disposal Protocol
  • Waste Characterization : The first step is to classify the waste. Due to its GHS classification as an irritant, this compound must be managed as hazardous waste.[1][13] This applies to the pure compound, solutions containing it, and any materials (e.g., gloves, weigh boats, absorbent pads) grossly contaminated with it.

  • Container Selection :

    • Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[14] High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • The container must have a secure, screw-top lid.[15] It must remain closed at all times except when waste is being added.[14] This is a critical step to prevent the release of fumes and avoid accidental spills.

  • Waste Accumulation & Segregation :

    • Waste should be collected in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the lab personnel.[14]

    • Crucially, do not mix incompatible waste streams. While this compound is not highly reactive, it is best practice to collect it in its own dedicated waste container unless you have explicit guidance from your EHS office to combine it with other compatible aminophenol wastes.

  • Proper Labeling : This is a point of frequent regulatory failure. Every waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[12][14] The label must include:

    • The words "Hazardous Waste".[12][14]

    • The full, unabbreviated chemical name: "this compound".[12][14] If it's a mixture, all components must be listed with their approximate percentages.

    • The date accumulation started.[12]

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).[12]

    • The Principal Investigator's name and lab location.[12]

  • Request for Pickup : Once the container is 90% full, or if you are approaching the time limit for accumulation set by your institution, submit a chemical waste pickup request to your EHS office.[12][14] Follow their specific procedures for scheduling a collection. Do not move the waste from the laboratory yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling this compound, from routine use to final disposal and spill response.

G start Handling 2-(1-Aminoethyl)- 4-fluorophenol is_spill Spill Occurred? start->is_spill is_waste Generated Waste? start->is_waste spill_minor Minor Spill (Manageable in Lab) is_spill->spill_minor  Yes, Minor spill_major Major Spill (Evacuate & Call EHS) is_spill->spill_major  Yes, Major is_spill->is_waste No spill_protocol Follow Spill Management Protocol (Section 3) spill_minor->spill_protocol waste_container Select Compatible & Sealed Container spill_protocol->waste_container is_waste->waste_container Yes continue_work Continue Work is_waste->continue_work No waste_label Affix 'Hazardous Waste' Label IMMEDIATELY waste_container->waste_label waste_accumulate Accumulate in SAA (Segregated & Closed) waste_label->waste_accumulate waste_pickup Container Full? Request EHS Pickup waste_accumulate->waste_pickup end Disposal Complete waste_pickup->end Yes waste_pickup->continue_work No

Caption: Decision workflow for handling and disposal of this compound.

By adhering to this structured, safety-first approach, researchers can confidently manage this compound throughout its lifecycle, ensuring both regulatory compliance and a safe laboratory environment for everyone.

References

  • Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste. [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43165105, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 63369759, (R)-2-(1-Aminoethyl)-4-fluorophenol. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • HERO Environmental. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. [Link]

  • Clarkson University. Chemical Spill Procedures. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • University of California, Santa Cruz. Incidental Spill Cleanup Procedures. [Link]

  • University of Washington. Spill Procedures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 403, 4-Aminophenol. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminophenol. [Link]

  • Durham Tech. Safety Data Sheet: 4-Aminophenol. [Link]

  • Florida International University Environmental Health and Safety. Spill Response Procedures. [Link]

  • U.S. Environmental Protection Agency. 2-amino-1-(4-fluorophenyl)ethanone Properties. [Link]

  • Texas A&M Texarkana. Spill Management Procedure. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Aminophenol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2735917, 2-Amino-4-fluorophenol. [Link]

  • Pharmacy Purchasing & Products Magazine. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • University of Rhode Island. Guidelines for Hazardous Waste Disposal. [Link]

  • CPAChem. Safety Data Sheet. [Link]

  • NSW Environment Protection Authority. Waste classification guidelines Part 1: Classifying waste. [Link]

  • Chulalongkorn University. Guidelines for the classification of hazardous wastes. [Link]

  • Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]

Sources

Personal protective equipment for handling 2-(1-Aminoethyl)-4-fluorophenol

[1][2][3][4][5][6][7]

Emergency Procedures

  • Skin Contact: Immediate flushing is critical.[1] Phenols numb the skin, masking the burn.[1] Flush with water for 15 minutes. Do not use ethanol ; it increases absorption. PEG 300 or 400 (polyethylene glycol) swabbing is the gold standard for phenol decontamination [3].

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[1] The amine component is alkaline and can cause deep tissue saponification.[1]

Disposal & Deactivation

Waste Stream Classification:

  • Primary Hazard: Toxic Organic / Marine Pollutant.[1]

  • Labeling: Must carry the "Dead Fish/Tree" symbol (GHS09).

Deactivation Protocol: For trace residues on glassware:

  • Rinse with a dilute acid solution (1M HCl) to protonate the amine and phenol, increasing water solubility and reducing volatility.

  • Collect rinsate into the Halogenated Organic Waste stream (due to the fluorine atom).

  • Never mix with bleach (NaOCl); this can form toxic chloramines.

References

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: this compound. Merck KGaA.[4]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 43165105, this compound. [Link][1]

  • Monteiro-Riviere, N. A., et al. (2001).[1] Absorption of Phenol and Aminophenols through Skin.[1] Toxicology and Applied Pharmacology.[1]

  • Fisher Scientific. (2025).[1] 4-Aminophenol Safety Data Sheet. Thermo Fisher Scientific.[5][6]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.